Sulfo-Cy7-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H56K2N4O11S3 |
|---|---|
Molecular Weight |
1111.4 g/mol |
IUPAC Name |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C54H58N4O11S3.2K/c1-53(2)44-36-42(71(64,65)66)27-29-47(44)56(33-16-8-11-24-51(59)55-32-31-52(60)58-38-41-20-13-12-18-39(41)25-26-40-19-14-15-21-46(40)58)49(53)22-9-6-5-7-10-23-50-54(3,4)45-37-43(72(67,68)69)28-30-48(45)57(50)34-17-35-70(61,62)63;;/h5-7,9-10,12-15,18-23,27-30,36-37H,8,11,16-17,24,31-35,38H2,1-4H3,(H3-,55,59,61,62,63,64,65,66,67,68,69);;/q;2*+1/p-2 |
InChI Key |
FOEIOKWWLZPZIV-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Sulfo-Cy7-DBCO, a near-infrared (NIR), water-soluble fluorescent probe. It is designed for use in copper-free click chemistry applications, offering a powerful tool for the specific labeling and visualization of biomolecules in complex biological systems. Detailed experimental protocols for its use in metabolic glycoengineering are provided, along with graphical representations of its structure and reaction mechanisms.
Core Chemical and Physical Properties
This compound is a bifunctional molecule that combines the spectral advantages of a heptamethine cyanine dye (Sulfo-Cy7) with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group. The sulfonate groups confer high water solubility, making it ideal for use in aqueous biological buffers without the need for organic co-solvents.[1][2][3] Its fluorescence in the near-infrared spectrum (700-900 nm) is advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence.[4]
The DBCO moiety enables highly specific and efficient covalent labeling of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.
Quantitative Data Summary
The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 1047.37 g/mol | |
| Molecular Formula | C₅₈H₆₃KN₄O₈S₂ | |
| Appearance | Dark green powder | |
| Solubility | Water, DMSO, DMF | |
| Excitation Maximum (λex) | 750 nm | |
| Emission Maximum (λem) | 773 nm | |
| Molar Extinction Coefficient (ε) | 240,600 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.24 | |
| Storage Conditions | -20°C, protected from light, desiccated |
Visualizing the Core Components
To better understand its functionality, the chemical structure of this compound is presented below, highlighting the fluorescent core and the reactive handle for bioorthogonal conjugation.
Experimental Protocols: Metabolic Glycoengineering and Fluorescence Labeling
A primary application of this compound is the visualization of glycans on the surface of living cells. This is achieved through a two-step process: metabolic glycoengineering to introduce an azide handle onto cell surface glycans, followed by a SPAAC reaction with this compound.
Experimental Workflow
The overall experimental workflow for labeling cell surface sialic acids is depicted below.
Detailed Methodology for Cell Surface Sialic Acid Labeling
This protocol is adapted from methodologies for labeling cell surface glycans using metabolic glycoengineering and copper-free click chemistry.
Materials:
-
Mammalian cells of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope with appropriate filter sets for NIR and DAPI
Procedure:
-
Metabolic Labeling with Ac₄ManNAz:
-
Plate cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO or water.
-
Wash the cells twice with PBS to remove residual media and unincorporated Ac₄ManNAz.
-
Prepare the labeling solution by diluting the this compound stock solution in a suitable buffer (e.g., PBS with 1% BSA) to a final concentration of 10-50 µM.
-
Incubate the cells with the this compound labeling solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Fixation:
-
Remove the labeling solution and wash the cells three to four times with PBS containing 1% BSA to remove unbound dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Counterstaining and Imaging:
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired.
-
(Optional) Incubate the cells with a nuclear counterstain such as DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters for Sulfo-Cy7 (e.g., Ex: 730-760 nm, Em: 770-810 nm) and the counterstain.
-
Signaling Pathway Context: Metabolic Glycoengineering
While this compound is a versatile labeling agent, it does not directly probe a specific signaling pathway. Instead, it is used to visualize biomolecules that are often key players in cell signaling, such as glycoproteins. The process of metabolic glycoengineering itself involves the hijacking of a cellular biosynthetic pathway to introduce a chemical reporter. The diagram below illustrates this concept within the sialic acid biosynthesis pathway.
Conclusion
This compound is a highly valuable tool for researchers in various fields, including cell biology, immunology, and drug development. Its excellent water solubility, near-infrared fluorescence, and bioorthogonal reactivity make it an ideal probe for the specific and sensitive labeling of biomolecules in living systems. The provided protocols and diagrams offer a foundational understanding for the application of this versatile reagent in advanced biological imaging and analysis.
References
- 1. Metabolic Glycoengineering Enables the Ultrastructural Visualization of Sialic Acids in the Glycocalyx of the Alveolar Epithelial Cell Line hAELVi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sulfo-Cy7-DBCO: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulfo-Cy7-DBCO, a near-infrared (NIR) fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into its spectral properties, provide detailed experimental protocols for its application, and illustrate its use in experimental workflows and its potential for visualizing cellular signaling pathways.
Core Properties of this compound
This compound is a water-soluble cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. The sulfonate groups enhance its hydrophilicity, making it suitable for biological applications in aqueous environments without the need for organic co-solvents. The DBCO moiety enables its participation in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the highly specific and efficient labeling of azide-modified biomolecules in living cells and organisms without the cytotoxicity associated with copper catalysts.[1]
The spectral characteristics of this compound fall within the near-infrared window (700-900 nm), a range that offers significant advantages for in vivo imaging. This is due to reduced light scattering by tissues and lower autofluorescence from endogenous molecules, resulting in an improved signal-to-noise ratio and deeper tissue penetration.
Spectral and Physicochemical Data
The following table summarizes the key quantitative data for this compound and its closely related variants. These values are essential for designing and executing fluorescence-based experiments.
| Property | This compound | Tetra-sulfo-Cy7 DBCO | Reference |
| Excitation Maximum (λex) | 750 nm | 753 nm | BroadPharm |
| Emission Maximum (λem) | 773 nm | 775 nm | BroadPharm |
| Molar Extinction Coeff. (ε) | 240,600 cm⁻¹M⁻¹ | 255,000 cm⁻¹M⁻¹ | BroadPharm |
| Fluorescence Quantum Yield (Φ) | 0.24 | Not specified | BroadPharm |
| Molecular Weight | ~1047.4 g/mol | ~1259.6 g/mol | BroadPharm |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | BroadPharm, Lumiprobe |
| Storage Conditions | -20°C in the dark, desiccated | -20°C in the dark, desiccated | Lumiprobe |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Metabolic Labeling and Visualization of Cellular Glycans
This protocol describes the labeling of cell surface glycans by first metabolically incorporating an azide-containing sugar, followed by covalent modification with this compound.
a. Metabolic Incorporation of Azide Sugars:
-
Culture mammalian cells to the desired confluency in an appropriate medium.
-
Replace the standard culture medium with a medium containing an azide-functionalized sugar analog (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at a concentration of 25-50 µM.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator. This allows the cells to metabolize the azide sugar and incorporate it into their cell-surface glycans.
b. Labeling with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-5 mM.
-
After the incubation with the azide sugar, wash the cells twice with 1X phosphate-buffered saline (PBS) to remove any unincorporated azide sugar.
-
Dilute the this compound stock solution in a suitable buffer (e.g., PBS with 1% fetal bovine serum) to a final concentration of 5-25 µM.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three to four times with PBS to remove any unreacted this compound.
-
The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry using appropriate NIR filters.
Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a purified protein that has been modified to contain an azide group.
a. Preparation of Reagents:
-
Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF at a concentration of 5-10 mM.
-
Ensure the azide-modified protein is in a buffer free of primary amines (e.g., Tris) or other azide-reactive components. A phosphate buffer at pH 7.2-7.5 is recommended. The protein concentration should ideally be 1-5 mg/mL.
b. Labeling Reaction:
-
Add the this compound stock solution to the protein solution. The optimal molar ratio of dye to protein is typically between 5 and 20-fold excess of the dye. This should be empirically determined.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
c. Purification of the Labeled Protein:
-
Remove the unreacted this compound from the labeled protein conjugate. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer.
-
Collect the fractions containing the purified, fluorescently labeled protein. The degree of labeling can be determined spectrophotometrically.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate a typical experimental workflow for cell labeling and a representative signaling pathway where this compound could be applied for cell tracking.
Caption: Experimental workflow for metabolic labeling of cells with this compound.
While direct studies detailing the use of this compound to dissect a specific signaling pathway are emerging, its application in tracking labeled cells provides a powerful tool to study cellular behavior in the context of signaling. For instance, in immunology, the PI3K/Akt signaling pathway is crucial for T-cell activation, proliferation, and differentiation. By labeling a specific T-cell population with this compound, their migration to sites of inflammation and interaction with other immune cells can be tracked in vivo, providing insights into the spatial and temporal dynamics of the immune response governed by this pathway.
Caption: PI3K/Akt signaling pathway in T-cells, which can be tracked using this compound.
References
Sulfo-Cy7-DBCO: A Technical Guide to Water Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the water solubility of Sulfo-Cy7-DBCO, a near-infrared (NIR) fluorescent dye crucial for bioconjugation applications. While direct quantitative solubility data remains proprietary to manufacturers, this document synthesizes available information on its properties, factors influencing its solubility, and detailed protocols for its effective use in aqueous environments.
Introduction to this compound
This compound is a highly valuable tool in biomedical research and drug development. It combines the spectral properties of the cyanine 7 (Cy7) fluorophore with the copper-free click chemistry reactivity of a dibenzocyclooctyne (DBCO) group. The key to its utility in biological systems is the incorporation of sulfonate (SO₃⁻) groups, which significantly enhances its water solubility compared to its non-sulfonated counterparts.[1][2][3][4][5] This increased hydrophilicity minimizes aggregation and non-specific binding, making it an ideal reagent for labeling biomolecules in aqueous buffers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₆₃KN₄O₈S₂ | |
| Appearance | Dark green solid | |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coefficient | ~240,600 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.24 | |
| Reactive Group | DBCO (Dibenzocyclooctyne) | |
| Reactivity | Azide groups (Copper-free click chemistry) |
Water Solubility Profile
While manufacturers universally describe this compound as "water-soluble," specific quantitative data is not publicly available. The presence of sulfonate groups is the primary reason for its enhanced solubility in aqueous media. For comparison, a related compound, sulfo-Cyanine7 carboxylic acid, is reported to be soluble in water at a concentration of 0.10 M (76 g/L). Another similar product, Sulfo-Cy7.5 DBCO, demonstrates solubility in DMSO at 50 mg/mL (38.00 mM).
Factors Influencing Solubility:
-
Number of Sulfonate Groups: A higher degree of sulfonation generally leads to increased water solubility.
-
pH: The fluorescence of this compound is reportedly stable over a wide pH range (pH 4-10). While its solubility is generally good within this range, extreme pH values could potentially affect the charge state of the molecule and influence its solubility.
-
Buffer Composition: The presence of salts in common biological buffers (e.g., PBS) can impact the solubility of charged molecules. It is advisable to test solubility in the specific buffer to be used for an experiment.
-
Temperature: As with most solutes, solubility is expected to be temperature-dependent. However, for bioconjugation reactions, which are typically performed at room temperature or 4°C, the compound is expected to remain soluble.
Practical Considerations for Dissolution:
Despite its designation as water-soluble, the recommended and most reliable method for preparing aqueous solutions of this compound involves the use of an organic co-solvent. This is a common practice for many fluorescent dyes to ensure complete dissolution and avoid the formation of aggregates. The general procedure is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution is then added in small volumes to the aqueous reaction buffer to achieve the desired final concentration. It is recommended to keep the final concentration of the organic solvent in the aqueous solution to a minimum (typically <10-20%) to avoid potential adverse effects on the biological sample.
Experimental Protocols
Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in bioconjugation experiments.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the dye is completely dissolved. The solution should be clear and free of any particulates.
-
Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
General Protocol for Bioconjugation via Copper-Free Click Chemistry
Objective: To label an azide-containing biomolecule with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer (amine-free, e.g., PBS)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the azide-containing biomolecule in the reaction buffer at a suitable concentration.
-
Add the this compound stock solution to the biomolecule solution. A 2-4 fold molar excess of the dye is often recommended. Ensure the final concentration of the organic solvent (DMSO or DMF) is kept to a minimum.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted dye and purify the labeled biomolecule using a suitable method, such as size-exclusion chromatography or dialysis.
The logical workflow for this bioconjugation process is illustrated in the following diagram.
Caption: Workflow for bioconjugation of an azide-modified biomolecule with this compound.
Visualization of Key Concepts
The Role of Sulfonation in Water Solubility
The enhanced water solubility of this compound is attributed to the presence of sulfonate groups. The following diagram illustrates the structural difference between a non-sulfonated and a sulfonated cyanine dye and its effect on solubility.
Caption: The effect of sulfonation on the water solubility of cyanine dyes.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound participates in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or copper-free click chemistry. This reaction is highly specific and occurs efficiently under mild, biological conditions.
Caption: Schematic of the SPAAC reaction between this compound and an azide-modified biomolecule.
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cyanines | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Copper-Free Click Chemistry with Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of copper-free click chemistry, focusing on the application of Sulfo-Cy7-DBCO, a water-soluble, near-infrared fluorescent probe. It details the underlying chemical principles, experimental protocols for bioconjugation, and quantitative data to inform experimental design.
Introduction to Copper-Free Click Chemistry
Copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a powerful bioorthogonal ligation reaction.[1] Unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] The reaction's high specificity, efficiency, and biocompatibility have led to its widespread adoption in live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[2][3]
The driving force behind this reaction is the ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO). This strain significantly lowers the activation energy for the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures and pH.[4] The reaction is highly selective, with the DBCO and azide groups reacting exclusively with each other, even in the complex milieu of a cell. This results in the formation of a stable triazole linkage.
This compound: A Superior Near-Infrared Probe
This compound is a bioconjugation reagent that combines the highly reactive DBCO moiety with the near-infrared (NIR) fluorescent dye, Sulfo-Cy7.
Key Features of Sulfo-Cy7:
-
Near-Infrared Emission: With an excitation maximum around 750 nm and an emission maximum around 773 nm, Sulfo-Cy7 is well-suited for deep tissue imaging with minimal autofluorescence from biological samples.
-
High Water Solubility: The presence of sulfonate groups enhances its hydrophilicity, making it ideal for use in aqueous biological buffers without the need for organic co-solvents.
-
Photostability and Brightness: Sulfo-Cy7 is a bright and photostable dye, ensuring robust and reproducible fluorescent signals. Its fluorescence is also pH-insensitive between pH 4 and 10.
The combination of these properties in this compound makes it an excellent choice for labeling and tracking azide-modified biomolecules in living cells and whole organisms.
Quantitative Data for this compound
The following table summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1047.4 g/mol | |
| Excitation Maximum (λex) | 750 nm | |
| Emission Maximum (λem) | 773 nm | |
| Molar Extinction Coefficient | 240,600 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.24 | |
| Recommended Storage | -20°C, protected from light and moisture | |
| Purity | >95% |
The following table provides a comparison of second-order rate constants for the reaction of various DBCO derivatives with azides, illustrating the impact of reaction conditions.
| DBCO Derivative | Azide Reactant | Buffer (pH) | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7.4) | 0.32–0.85 | |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7.0) | 0.55–1.22 | |
| DBCO | Benzyl azide | Not specified | 0.24 | |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |
Experimental Protocols and Workflows
This section provides detailed protocols for common applications of this compound: labeling of cell surface glycans and conjugation to proteins.
Cell Surface Labeling of Azide-Modified Glycans
This protocol describes a two-step method for labeling cell surface glycans. First, cells are metabolically labeled with an azide-containing sugar. Then, the azide groups are detected with this compound.
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for labeling cell surface glycans with this compound.
Detailed Protocol:
-
Metabolic Labeling:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Replace the culture medium with a fresh medium containing an azide-functionalized sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz) at an optimized concentration.
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.
-
-
This compound Labeling:
-
Wash the cells twice with an appropriate buffer (e.g., PBS containing 1% FBS) to remove any unincorporated azide sugar.
-
Prepare a stock solution of this compound in a water-miscible solvent like DMSO.
-
Dilute the this compound stock solution in a suitable buffer (e.g., PBS with 1% FBS) to the desired final concentration (typically 5-30 µM).
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three to four times with buffer to remove any unbound this compound.
-
-
Analysis:
-
(Optional) Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate laser and emission filters for Cy7.
-
Protein Conjugation with this compound
This protocol outlines the conjugation of this compound to a protein that has been previously modified to contain an azide group.
Experimental Workflow for Protein Conjugation
Caption: Workflow for conjugating this compound to an azide-modified protein.
Detailed Protocol:
-
Preparation of Reactants:
-
Prepare the azide-modified protein in a suitable buffer, such as PBS (pH 7.4). Ensure the buffer is free of any azide-containing compounds.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-modified protein solution. A 2-4 fold molar excess of this compound over the protein is a good starting point.
-
Incubate the reaction mixture overnight at 4°C with gentle mixing, protected from light. Reaction times can be optimized and may be shorter at higher concentrations or temperatures (e.g., 1-4 hours at room temperature).
-
-
Purification and Characterization:
-
Remove the unreacted this compound from the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Validate the final conjugate using SDS-PAGE, which should show a fluorescent band corresponding to the molecular weight of the protein conjugate.
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Application in Visualizing Cellular Pathways: Phosphatidylcholine Metabolism
Copper-free click chemistry with fluorescent DBCO probes is a powerful tool for visualizing the dynamics of metabolic pathways. For example, the metabolism and intracellular transport of phosphatidylcholine (PC), a major component of cell membranes, has been studied using this approach.
In a relevant study, cells were treated with an azide-modified choline analog (N3-Cho), which was incorporated into PC. The newly synthesized azide-labeled PC (N3-PC) was then visualized by reacting it with various DBCO-functionalized fluorescent dyes, including Cy3-DBCO and Cy5-DBCO. This allowed for the tracking of PC synthesis and its transport to different organelles like the endoplasmic reticulum, Golgi apparatus, and mitochondria. This methodology can be directly extended to this compound for in vivo imaging studies of lipid metabolism.
Signaling and Metabolic Pathway Visualization
Caption: Visualizing phosphatidylcholine metabolism with this compound.
Conclusion
This compound is a versatile and powerful tool for researchers in various fields. Its excellent water solubility, near-infrared fluorescence, and highly efficient and specific reactivity in copper-free click chemistry make it an ideal probe for labeling and visualizing biomolecules in complex biological systems. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.
References
An In-Depth Technical Guide to Sulfo-Cy7-DBCO for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy7-DBCO, a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. It is designed for the stable and efficient labeling of azide-modified biomolecules through copper-free click chemistry, a bioorthogonal reaction ideal for applications in complex biological systems.
Introduction to this compound
This compound is a powerful tool for fluorescently labeling biomolecules such as proteins, antibodies, and nucleic acids. Its key features include:
-
Near-Infrared (NIR) Fluorescence: With excitation and emission maxima in the NIR spectrum, Sulfo-Cy7 allows for deep tissue penetration and minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.[1]
-
Water Solubility: The presence of sulfonate groups enhances its hydrophilicity, making it suitable for reactions in aqueous buffers without the need for organic co-solvents that can be detrimental to sensitive biomolecules.[2]
-
Copper-Free Click Chemistry: The DBCO group reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and avoids the cytotoxicity associated with copper catalysts used in traditional click chemistry.[4]
-
High Stability: The resulting triazole linkage formed between the DBCO group and an azide is highly stable, ensuring a permanent label on the target biomolecule.[3]
Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The labeling of biomolecules with this compound relies on the SPAAC reaction. This process involves two key steps:
-
Introduction of an Azide Group: The biomolecule of interest must first be modified to contain an azide (-N3) group. This can be achieved through various methods, such as metabolic labeling with azide-containing sugars or direct chemical modification of primary amines with an azide-NHS ester.
-
Copper-Free Click Reaction: The azide-modified biomolecule is then reacted with this compound. The inherent ring strain of the DBCO group allows it to react spontaneously with the azide, forming a stable covalent triazole bond without the need for a copper catalyst.
Figure 1. Mechanism of this compound labeling via SPAAC.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by factors such as the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of key quantitative data for this compound and typical labeling reactions.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value |
| Molecular Formula | C58H63KN4O8S2 |
| Molecular Weight | 1047.4 g/mol |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.24 |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C, desiccated and protected from light |
Table 2: Recommended Parameters for Labeling Biomolecules with this compound
| Biomolecule | Molar Excess of this compound | Typical Reaction Time | Typical Reaction Temperature |
| Antibodies | 2-4x molar excess over azide-modified antibody | Overnight | 4°C |
| Oligonucleotides | 1.5-2x molar excess over azide-modified oligo | Overnight | Room Temperature |
| Cells (metabolically labeled) | 15 µM | 1 hour | 37°C |
Experimental Protocols
Labeling of Azide-Modified Antibodies
This protocol describes the labeling of an antibody that has been previously functionalized with azide groups.
Materials:
-
Azide-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Reaction Setup:
-
In a reaction tube, add the azide-modified antibody.
-
Add the this compound stock solution to the antibody solution to achieve a 2-4 fold molar excess of the dye.
-
-
Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing, protected from light.
-
Purification:
-
Equilibrate a desalting column with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the labeled antibody with PBS. The labeled antibody will elute in the void volume, while the smaller, unreacted dye will be retained.
-
Collect the fractions containing the colored, labeled antibody.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7).
-
Calculate the Degree of Labeling (DOL) using the formula provided in Section 5.
-
Figure 2. Workflow for labeling an azide-modified antibody.
Labeling of Azide-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with an azide modification.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Anhydrous DMSO or nuclease-free water
-
Ethanol
-
Sodium acetate
-
Reaction tubes
Procedure:
-
Prepare Solutions:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a suitable concentration.
-
Prepare a stock solution of this compound in anhydrous DMSO or nuclease-free water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified oligonucleotide and the this compound stock solution. A 1.5-2 fold molar excess of the dye is recommended.
-
-
Incubation: Vortex the mixture and incubate overnight at room temperature, protected from light.
-
Purification:
-
Precipitate the labeled oligonucleotide by adding sodium acetate and ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the labeled oligonucleotide.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Characterization of Labeled Biomolecules
Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per biomolecule, can be determined using UV-Vis spectrophotometry.
Formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max: Absorbance of the conjugate at the λ_max of Sulfo-Cy7 (~750 nm).
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Sulfo-Cy7 at its λ_max (~240,600 M⁻¹cm⁻¹).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. This corrects for the dye's contribution to the absorbance at 280 nm.
Mass Spectrometry
For a more detailed characterization, mass spectrometry can be used to confirm the covalent attachment of the dye and to determine the distribution of labeled species. The mass of the conjugate will increase by the mass of the this compound molecule for each successful labeling event.
Applications
In Vivo Imaging
This compound labeled antibodies are excellent probes for non-invasive in vivo imaging of tumors or other disease markers.
Example Protocol: In Vivo Imaging of an EGFR-Positive Tumor
-
Animal Model: Use immunodeficient mice bearing EGFR-positive tumor xenografts.
-
Probe Administration: Inject this compound labeled anti-EGFR antibody intravenously (e.g., via tail vein). A typical starting dose is 50 µg of labeled antibody per mouse.
-
Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), image the mice using an in vivo imaging system equipped with the appropriate excitation and emission filters for Cy7.
-
Data Analysis: Quantify the fluorescence signal in the tumor and other organs to assess biodistribution and tumor targeting.
Figure 3. Visualization of EGFR signaling with a labeled antibody.
Flow Cytometry
This compound labeled biomolecules can be used to identify and quantify specific cell populations by flow cytometry.
Example Protocol: Detecting Azide-Labeled Cells
-
Cell Preparation: Harvest cells that have been metabolically labeled with an azide-containing sugar.
-
Labeling: Resuspend the cells in a suitable buffer (e.g., FACS buffer) and incubate with this compound at a final concentration of 10-50 µM for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 2-3 times with FACS buffer to remove unbound dye.
-
Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with a laser and detector appropriate for Cy7.
Troubleshooting
Table 3: Common Issues and Solutions in this compound Labeling
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Degraded this compound | Use fresh or properly stored dye. Prepare stock solutions fresh. |
| Inefficient azide incorporation | Optimize the azide labeling step for your biomolecule. | |
| Presence of azide-containing contaminants (e.g., sodium azide in buffer) | Ensure all buffers are free of sodium azide. | |
| Precipitation of Labeled Protein | High degree of labeling | Reduce the molar excess of this compound in the reaction. |
| High concentration of DMSO | Keep the final DMSO concentration below 20%. | |
| High Background in Imaging/Flow Cytometry | Incomplete removal of unbound dye | Ensure thorough purification of the labeled biomolecule. |
| Non-specific binding of the labeled biomolecule | Include a blocking step in your protocol (e.g., with BSA). |
This guide provides a comprehensive framework for the successful application of this compound in biomolecule labeling. By understanding the principles of the technology and following the detailed protocols, researchers can effectively leverage this powerful tool for a wide range of applications in life sciences and drug development.
References
- 1. Labelling Primary Immune Cells Using Bright Blue Fluorescent Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Molecular Imaging Strategies for In Vivo Tracking of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Near-Infrared (NIR) Fluorescent Dyes for In Vivo Imaging
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of near-infrared (NIR) fluorescent dyes, their properties, and their application in preclinical and clinical in vivo imaging. It is designed to serve as a technical resource for professionals in research and drug development, offering detailed data, experimental methodologies, and visual explanations of core concepts.
Introduction: The Near-Infrared Advantage in Vivo
Optical imaging in the near-infrared (NIR) spectrum offers significant advantages for in vivo applications.[1] The "NIR window," typically defined as the range between 650 and 900 nm (NIR-I) and extending into a second window from 1000 to 1700 nm (NIR-II), is a region where biological tissues exhibit minimal absorption and autofluorescence.[2][3][4] This key characteristic allows for:
-
Deeper Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and processes that are inaccessible with visible light fluorophores.[5]
-
High Signal-to-Background Ratio: The low autofluorescence from endogenous molecules like hemoglobin and water in the NIR range results in clearer images with higher contrast and sensitivity.
-
Reduced Phototoxicity: The lower energy of NIR light minimizes damage to biological samples, making it ideal for longitudinal studies in living organisms.
These properties make NIR fluorescence a powerful tool for a wide range of in vivo applications, including oncology research, vascular imaging, lymphatic mapping, and monitoring therapeutic response.
Properties of Common NIR Dyes for In Vivo Imaging
The utility of a NIR dye is determined by its photophysical and chemical properties. While many classes of NIR dyes exist, including cyanines, squaraines, and porphyrins, cyanine-based dyes are the most commonly used for in vivo applications.
Key Dye Classes:
-
Cyanine Dyes: This is the largest and most utilized class of NIR dyes. They are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. Examples include Indocyanine Green (ICG) and the IRDye® series. They generally offer high molar absorptivity and good photostability.
-
Alexa Fluor Dyes: This family of sulfonated cyanine dyes is known for its exceptional brightness, photostability, and pH insensitivity, making them highly suitable for a variety of imaging applications, including in vivo studies.
-
Squaraine Dyes: These feature a central squarylium core and are known for intense, narrow absorption and emission bands in the NIR region, but can suffer from low stability in aqueous media.
-
Porphyrin-Based Dyes: Based on the porphyrin ring structure found in hemoglobin, these dyes have strong absorbance and are versatile for both imaging and photodynamic therapy.
Quantitative Data Summary
The selection of an appropriate dye depends on its specific photophysical properties. The table below summarizes key quantitative data for several widely used NIR dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Molecular Weight ( g/mol ) | Key Features |
| Indocyanine Green (ICG) | ~780 | ~820 | 100,000 - 250,000 | 774.96 | FDA-approved; used for angiography and lymphatic imaging; prone to aggregation in aqueous solutions. |
| IRDye® 800CW | 773 - 778 | 792 - 794 | ~240,000 (in water) | 1166.20 | High brightness; available with reactive groups (e.g., NHS Ester) for stable bioconjugation. |
| Alexa Fluor® 750 | ~749 | ~775 | ~290,000 | ~1300 | Highly photostable and pH-insensitive; excellent for conjugation and multiplexed imaging. |
| Alexa Fluor® 790 | ~784 | ~814 | ~260,000 | ~1300 | Similar properties to Alexa Fluor 750 but with longer wavelength emission. |
Targeting Strategies for In Vivo Imaging
Achieving a high concentration of the fluorescent probe at the site of interest while minimizing background signal is crucial for successful in vivo imaging. This is accomplished through passive and active targeting strategies.
Passive Targeting: The EPR Effect
The Enhanced Permeability and Retention (EPR) effect is a key mechanism for passive tumor targeting. Tumor vasculature is often poorly formed and "leaky," with large gaps between endothelial cells. This allows nanoparticles and large molecules (like antibody-dye conjugates) to extravasate from the bloodstream into the tumor interstitium. Poor lymphatic drainage in the tumor then leads to their retention and accumulation over time. This strategy does not require a specific molecular interaction with the cancer cells themselves.
Active Targeting with Bioconjugates
Active targeting involves conjugating a NIR dye to a targeting moiety, such as a monoclonal antibody (mAb), that binds to a specific antigen or receptor overexpressed on the surface of target cells (e.g., cancer cells). This approach enhances specificity and can lead to higher signal intensity at the target site compared to passive targeting alone. Common reactive chemistries, such as N-hydroxysuccinimide (NHS) esters that react with primary amines on antibodies, are used to create stable dye-antibody conjugates.
General Experimental Protocol for In Vivo Imaging
This section outlines a generalized workflow for a typical in vivo NIR fluorescence imaging experiment in a small animal model (e.g., a mouse). Optimization will be required for specific probes, animal models, and imaging systems.
Workflow Overview
References
An In-depth Technical Guide to Bioconjugation with Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and protocols for bioconjugation using Sulfo-Cy7-DBCO, a water-soluble, near-infrared (NIR) fluorescent probe. Designed for professionals in research and drug development, this document details the core mechanisms, experimental procedures, and applications of this powerful tool in bio-orthogonal chemistry.
Introduction to this compound
This compound is a bioconjugation reagent that combines a sulfonated cyanine 7 (Cy7) fluorophore with a dibenzocyclooctyne (DBCO) group. The Cy7 dye offers excellent photophysical properties in the NIR spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in imaging applications. The sulfonation enhances the water solubility of the molecule, making it highly suitable for biological applications in aqueous environments.
The DBCO moiety is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bio-orthogonal reaction allows for the highly specific and efficient covalent labeling of azide-modified biomolecules without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1][2]
Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental principle behind bioconjugation with this compound is the SPAAC reaction. This reaction involves the [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide functional group. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly and spontaneously at physiological temperatures and pH. The resulting triazole linkage is highly stable, ensuring a permanent covalent bond between the this compound probe and the target biomolecule.
The bio-orthogonal nature of this reaction is a key advantage; neither the DBCO nor the azide group reacts with naturally occurring functional groups in biological systems, ensuring that the labeling is highly specific to the intended target.
Quantitative Data
The photophysical and chemical properties of this compound are summarized in the table below. These values are essential for designing and executing fluorescence-based experiments.
| Property | Value | Source(s) |
| Molecular Weight (MW) | ~1047.4 g/mol | [1] |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.24 | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C, protected from light and moisture |
Experimental Protocols
This section provides detailed protocols for the bioconjugation of this compound with proteins and for labeling the surface of live cells.
Labeling of Azide-Modified Proteins
This protocol describes the general procedure for labeling a protein that has been metabolically or chemically modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin column (e.g., Sephadex G-25) or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO to make a ~9.5 mM stock solution. This solution should be prepared fresh.
-
Ensure the azide-modified protein solution is at a concentration of 1-10 mg/mL in a suitable buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, the conjugate can be purified by dialysis against a large volume of the storage buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Store the purified this compound-labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Live Cell Surface Labeling
This protocol outlines the steps for labeling the surface of live cells that have been metabolically engineered to express azide groups on their surface glycans.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac4ManNAz)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Anhydrous DMSO
Procedure:
-
Cell Preparation:
-
Culture cells in the presence of an appropriate azide-containing metabolic precursor for 24-72 hours to allow for the incorporation of azide groups into the cell surface glycans.
-
Harvest the cells and wash them twice with ice-cold PBS to remove any un-incorporated precursor.
-
-
Labeling Reaction:
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) at a density of 1-10 x 10⁶ cells/mL.
-
Prepare a working solution of this compound in PBS from the DMSO stock solution. The final concentration of this compound for labeling is typically in the range of 10-100 µM.
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells three times with ice-cold PBS to remove any unreacted this compound.
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate a general experimental workflow for protein labeling and a more specific application in tracking the internalization of a cell surface protein.
Application Example: Tracking PTK7 Receptor Internalization
Protein Tyrosine Kinase 7 (PTK7) is a cell surface receptor that is overexpressed in several cancers and is involved in cell signaling pathways. This compound can be used to track the internalization of PTK7 in live cells. In this experimental design, cells are first treated with an azide-modified aptamer that specifically binds to PTK7. The azide group on the aptamer then serves as a handle for labeling with this compound.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of applications, from in vitro protein studies to in vivo imaging. Its excellent photophysical properties, high water solubility, and participation in the highly specific and efficient SPAAC reaction make it an invaluable reagent for researchers, scientists, and drug development professionals. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging Using Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy7-DBCO is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group.[1] This reagent is a cornerstone of copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-containing biomolecules in complex biological environments, including living organisms.[1][2] The Sulfo-Cy7 fluorophore exhibits spectral properties similar to Cyanine7 (Cy7), with excitation and emission maxima in the NIR window (700-900 nm).[1][3] This region of the spectrum is advantageous for deep-tissue in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, leading to a high signal-to-background ratio.
The primary application of this compound in vivo is a two-step pre-targeting strategy. First, an azide-modified molecule (e.g., an antibody, peptide, or a metabolic precursor like tetra-acetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz) is administered and allowed to accumulate at the target site. Subsequently, the this compound is introduced, which rapidly and specifically reacts with the azide-modified target via strain-promoted alkyne-azide cycloaddition (SPAAC), enabling targeted fluorescent imaging.
Physicochemical and Spectral Properties
The properties of this compound make it highly suitable for in vivo applications. Its sulfonate groups confer water solubility, which is crucial for administration in biological systems. The DBCO moiety provides high reactivity towards azides without the need for a toxic copper catalyst.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~750 nm | Within the NIR window for deep tissue imaging. |
| Emission Maximum (λem) | ~773 nm | Provides a good Stokes shift. |
| Molecular Weight | Approximately 1047.4 g/mol | Varies slightly depending on the specific salt form. |
| Solubility | High in aqueous solutions | Facilitates use in biological buffers without organic solvents. |
| Reactivity | High towards azide groups (SPAAC) | Enables rapid and specific covalent bond formation in vivo without a copper catalyst. |
| Storage | -20°C in the dark, desiccated | Protect from light and moisture to maintain stability. |
Experimental Protocols
Protocol 1: In Vivo Pre-targeted Tumor Imaging via Metabolic Labeling
This protocol describes the use of Ac4ManNAz to introduce azide groups onto the surface of tumor cells, followed by imaging with this compound.
1. Materials and Reagents:
-
This compound
-
Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Animal model with tumor xenografts (e.g., nude mice with subcutaneously implanted cancer cells)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
In vivo imaging system capable of NIR fluorescence detection
-
Anesthetic (e.g., isoflurane)
2. Experimental Workflow:
Caption: Workflow for pre-targeted in vivo tumor imaging.
3. Detailed Procedure:
-
Metabolic Labeling:
-
Prepare a sterile solution of Ac4ManNAz in a suitable vehicle (e.g., PBS with a small amount of a biocompatible solubilizing agent if necessary).
-
Administer Ac4ManNAz to the tumor-bearing animals. The optimal dose and administration route (e.g., intraperitoneal or intravenous injection) should be determined empirically, but a starting point could be in the range of 100-300 mg/kg.
-
Allow 24 to 72 hours for the metabolic incorporation of the azide sugar into the cell surface glycans of the tumor cells.
-
-
This compound Administration and Imaging:
-
Prepare a sterile solution of this compound in PBS. A typical dose for cyanine dyes is in the range of 0.5-5 mg/kg body weight.
-
After the metabolic labeling period, administer the this compound solution to the animals, typically via intravenous (tail vein) injection.
-
Anesthetize the animals at desired time points post-injection (e.g., 1, 4, 24, and 48 hours) and perform whole-body NIR fluorescence imaging.
-
Typical imaging parameters for Cy7 dyes include an excitation wavelength around 740-750 nm and an emission filter centered around 770-780 nm.
-
-
Ex Vivo Analysis (Optional):
-
At the final imaging time point, euthanize the animal according to approved institutional protocols.
-
Dissect major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and acquire ex vivo fluorescence images to confirm the in vivo signal and assess biodistribution.
-
Protocol 2: Pre-targeted Imaging of Azide-Modified Antibodies
This protocol outlines the imaging of a tumor targeted by an azide-functionalized antibody, followed by detection with this compound.
1. Materials and Reagents:
-
This compound
-
Azide-functionalized targeting antibody (e.g., anti-HER2-azide)
-
Animal model with relevant tumor xenografts
-
All other materials as listed in Protocol 1
2. Experimental Workflow:
Caption: Pre-targeting workflow using an azide-modified antibody.
3. Detailed Procedure:
-
Antibody Administration:
-
Administer the azide-functionalized antibody to the tumor-bearing animals via intravenous injection. The antibody dose will depend on the specific antibody and target.
-
Allow a sufficient period (typically 24 to 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream.
-
-
This compound Administration and Imaging:
-
Following the antibody clearance period, administer this compound intravenously as described in Protocol 1.
-
Due to the rapid nature of the click reaction and the fast clearance of the small molecule dye, imaging can often be performed at earlier time points (e.g., 1, 2, 4, and 6 hours post-injection) to achieve a high tumor-to-background signal.
-
Conduct in vivo and optional ex vivo imaging as detailed in Protocol 1.
-
Quantitative Data
The following tables provide examples of quantitative data that can be obtained from in vivo imaging studies using Sulfo-Cy7 conjugated probes. Note that these values are illustrative and will vary depending on the specific probe, animal model, and experimental conditions.
Table 1: Example Biodistribution of a [¹⁸F]FB-sulfo-DBCO in Healthy Mice (90 min p.i.) (Adapted from a study using a radiolabeled Sulfo-DBCO derivative, which indicates the general clearance profile of the molecule)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Blood | 0.2 ± 0.1 |
| Heart | 0.2 ± 0.1 |
| Lungs | 0.4 ± 0.1 |
| Liver | 0.7 ± 0.2 |
| Spleen | 0.2 ± 0.1 |
| Kidneys | 1.0 ± 0.3 |
| Muscle | 0.1 ± 0.0 |
| Bone | 0.2 ± 0.1 |
Data suggests rapid clearance with low background accumulation in non-target organs.
Table 2: Example Tumor Uptake and Tumor-to-Organ Ratios for a Sulfo-Cy7 Labeled Targeting Agent (Data derived from studies using Sulfo-Cy7 conjugated to targeting peptides, demonstrating potential targeting efficacy)
| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 hour | 5.5 ± 1.2 | 8.1 ± 2.5 | 1.2 ± 0.3 |
| 4 hours | 4.8 ± 0.9 | 12.3 ± 3.1 | 3.5 ± 0.8 |
| 24 hours | 3.2 ± 0.7 | 15.1 ± 4.0 | 10.7 ± 2.9 |
These values illustrate the specific accumulation in tumor tissue and increasing contrast over time as the agent clears from non-target tissues.
Signaling Pathway Visualization
The pre-targeting approach with this compound can be used to visualize specific cell populations or molecular targets involved in various signaling pathways. For example, by using an azide-modified antibody against a receptor tyrosine kinase (RTK), one can image tumor cells that are driven by that specific signaling pathway.
Caption: Visualizing a cell expressing a targetable RTK.
Conclusion
The this compound dye is a powerful tool for in vivo imaging, enabling highly specific labeling of azide-modified targets through copper-free click chemistry. The pre-targeting strategies outlined in these protocols allow for a significant enhancement in signal-to-background ratios compared to traditional single-step targeted imaging agents. By separating the targeting and imaging steps, researchers can optimize the pharmacokinetics of each component to achieve clear, high-contrast images of biological processes deep within living organisms. These methods hold great promise for applications in basic research, drug development, and diagnostics.
References
Application Notes and Protocols for Sulfo-Cy7-DBCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy7-DBCO for the detection of azide-modified biomolecules in flow cytometry. This near-infrared (NIR) fluorescent dye is an invaluable tool for highly sensitive and specific cell labeling through copper-free click chemistry.
Introduction
This compound is a water-soluble, near-infrared fluorescent probe that enables the detection of azide-functionalized molecules via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3] This bioorthogonal chemistry is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling live cells.[4] In flow cytometry, this compound is particularly advantageous due to its emission in the far-red spectrum (approximately 773-775 nm), a range with minimal cellular autofluorescence, thereby significantly enhancing the signal-to-noise ratio.[5]
The primary application of this compound in flow cytometry involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into cellular biomolecules, and second, the specific labeling of these azide groups with this compound for subsequent analysis. This methodology is widely used for studying cell surface glycosylation, protein trafficking, and for in vivo cell tracking.
Principle of the Technology
The core of this labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
-
Metabolic Labeling: Cells are cultured with a metabolic precursor containing an azide group. A common example is peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized by cells and incorporated into sialic acid residues on cell surface glycoproteins. This results in the presentation of azide groups on the cell surface.
-
Copper-Free Click Chemistry: The azide-labeled cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group of the dye reacts specifically and covalently with the azide groups on the cell surface, forming a stable triazole linkage. This reaction is rapid and bioorthogonal, meaning it does not interfere with native biological processes.
-
Flow Cytometry Analysis: The fluorescently labeled cells are then analyzed on a flow cytometer equipped with appropriate lasers and filters to detect the near-infrared signal from Sulfo-Cy7.
Data Presentation
Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molecular Weight | ~1047.4 g/mol | |
| Solubility | Water, DMSO, DMF |
Recommended Concentration Ranges for Metabolic Labeling and Staining
The following concentrations are suggested starting points and should be optimized for specific cell types and experimental conditions.
| Reagent | Cell Type | Recommended Concentration | Incubation Time | Reference |
| Ac4ManNAz | A549 | 10 - 50 µM | 3 days | |
| Various Cancer Cell Lines | 50 - 100 µM | 48 - 72 hours | ||
| This compound (or similar DBCO-Cy dye) | A549 | 20 µM | 1 hour | |
| General Mammalian Cells | 5 - 30 µM | 30 - 60 minutes |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz
This protocol describes the metabolic incorporation of azide groups into the sialoglycans of mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the complete culture medium to achieve the desired final concentration (e.g., 10-50 µM). For optimal labeling, culture the cells for 2-3 days. A negative control group of cells cultured without Ac4ManNAz should be included.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cells to a conical tube.
-
Suspension cells: Transfer the cells directly to a conical tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold FACS buffer. Repeat the wash step twice.
-
Cell Counting and Viability: Perform a cell count and assess viability (e.g., using trypan blue). Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer. The cells are now ready for staining with this compound.
Protocol 2: Staining of Azide-Labeled Cells with this compound for Flow Cytometry
This protocol details the labeling of azide-modified cells with this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Unlabeled control cells
-
This compound
-
Anhydrous DMSO
-
FACS buffer
-
Flow cytometry tubes
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM). Store protected from light.
-
Cell Aliquoting: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the required number of flow cytometry tubes. Include tubes for unstained cells, cells labeled with this compound without prior azide labeling (negative control), and azide-labeled cells stained with this compound.
-
Staining: Dilute the this compound stock solution in FACS buffer to the desired final staining concentration (e.g., 5-30 µM). Add the diluted this compound to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light. Gently mix the cells periodically.
-
Washing: Add 2 mL of cold FACS buffer to each tube. Centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant. Repeat the wash step at least twice to remove any unbound dye.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer equipped with a laser for excitation in the near-infrared range (e.g., 633 nm, 640 nm, or 730 nm laser, although excitation is broad) and an appropriate emission filter for Cy7 (e.g., a bandpass filter around 780 nm).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient metabolic labeling. | Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded. |
| Insufficient this compound concentration or incubation time. | Increase the concentration of this compound or extend the incubation time. Perform a titration to find the optimal concentration. | |
| Cell surface azides are not accessible. | Ensure cells are healthy and not overly confluent. Gentle cell handling during harvesting is crucial. | |
| High Background Staining | This compound concentration is too high. | Decrease the concentration of the this compound. |
| Inadequate washing. | Increase the number of wash steps after staining to remove all unbound dye. | |
| Dead cells are non-specifically binding the dye. | Use a viability dye to exclude dead cells from the analysis. | |
| High Cell Death | Cytotoxicity from reagents. | Titrate Ac4ManNAz and this compound to the lowest effective concentration. Ensure reagents are of high purity. |
| Harsh cell handling. | Be gentle during cell washing and harvesting steps. Avoid vigorous vortexing. |
Visualizations
Caption: Chemical labeling pathway for cell surface modification.
Caption: Experimental workflow for flow cytometry analysis.
References
Step-by-Step Guide to Sulfo-Cy7-DBCO Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the bioconjugation of Sulfo-Cy7-DBCO, a water-soluble, near-infrared fluorescent dye, to azide-modified biomolecules. The protocols outlined below utilize the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry, ensuring a highly specific and biocompatible conjugation process.
Introduction to this compound Bioconjugation
This compound is a valuable tool for labeling biomolecules such as proteins, antibodies, and peptides. Its water-solubility, conferred by the sulfo group, makes it ideal for reactions in aqueous buffers, while the dibenzocyclooctyne (DBCO) group allows for a highly efficient and specific reaction with azide-containing molecules. This copper-free click chemistry approach avoids the cytotoxicity associated with copper catalysts, making it suitable for in vivo applications.[1][2][3] The resulting conjugate is stable and features the bright, near-infrared fluorescence of the Cy7 dye, which is advantageous for deep-tissue imaging due to reduced background autofluorescence.
The overall workflow for this compound bioconjugation involves two main stages: the introduction of an azide group onto the target biomolecule and the subsequent click chemistry reaction with this compound.
Figure 1: General workflow for this compound bioconjugation.
Experimental Protocols
Stage 1: Introduction of Azide Groups into Proteins
This protocol describes the modification of a protein with azide groups using an N-hydroxysuccinimide (NHS) ester of an azide-containing linker (e.g., Azido-PEG4-NHS ester).
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis cassettes (e.g., 10K MWCO)
Protocol:
-
Protein Preparation:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with PBS.[4]
-
Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate, if necessary, to facilitate the reaction with the NHS ester.[4]
-
-
Azide-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the Azide-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Azide-NHS ester and quenching agent using a desalting spin column or by dialysis against PBS.
-
Stage 2: this compound Conjugation (SPAAC Reaction)
This protocol details the reaction of the azide-modified protein with this compound.
Materials:
-
Azide-modified protein from Stage 1
-
This compound
-
Anhydrous DMSO
-
Reaction buffer: PBS, pH 7.4
Protocol:
-
This compound Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light.
-
-
Click Chemistry Reaction:
-
Add a 2-5 fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20%.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time can be optimized depending on the protein and desired degree of labeling.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound using a desalting spin column (e.g., Sephadex G-25) or size-exclusion chromatography (SEC). For higher purity, HPLC can be used.
-
Characterization and Data Presentation
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined using UV-Vis spectrophotometry.
Protocol:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified this compound conjugate at 280 nm (A280) and ~750 nm (Amax for Cy7).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the maximum absorption wavelength of Cy7 (~750 nm).
-
CF: Correction factor (A280 of the free dye / Amax of the free dye). For Sulfo-Cy7, this is approximately 0.05.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = Amax / ε_dye
-
ε_dye: Molar extinction coefficient of Sulfo-Cy7 at its Amax (~250,000 M⁻¹cm⁻¹).
-
-
The DOL is then calculated as the molar ratio: DOL = Dye Concentration / Protein Concentration
-
Table 1: Example Data for DOL Calculation
| Parameter | Value |
| A280 | 0.95 |
| Amax (~750 nm) | 0.80 |
| ε_protein (IgG) | 210,000 M⁻¹cm⁻¹ |
| ε_dye (Sulfo-Cy7) | 250,000 M⁻¹cm⁻¹ |
| CF | 0.05 |
| Calculated Protein Conc. | 4.33 x 10⁻⁶ M |
| Calculated Dye Conc. | 3.20 x 10⁻⁶ M |
| Calculated DOL | ~0.74 |
Table 2: Optimizing DOL with Varying Molar Excess of this compound
| Molar Excess of this compound | Typical Resulting DOL |
| 2x | 0.5 - 1.5 |
| 5x | 1.5 - 3.0 |
| 10x | 3.0 - 5.0 |
Note: These are typical ranges and the optimal molar excess should be determined empirically for each specific biomolecule.
Further Characterization
-
SDS-PAGE: To visualize the conjugate and confirm successful labeling, run the purified conjugate on an SDS-PAGE gel. The labeled protein should show a higher molecular weight band compared to the unlabeled protein.
-
Mass Spectrometry: For a more precise characterization, the conjugate can be analyzed by mass spectrometry to confirm the covalent attachment of the dye and determine the distribution of labeled species.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | Inefficient azide modification. | Increase the molar excess of the azide-NHS ester. Ensure the protein buffer is amine-free and at the correct pH. |
| Incomplete click chemistry reaction. | Increase the molar excess of this compound. Extend the reaction time or increase the temperature (e.g., to 37°C). | |
| Hydrolysis of NHS ester or DBCO reagent. | Prepare stock solutions of reagents immediately before use in anhydrous DMSO. | |
| High Background/Unconjugated Dye | Inadequate purification. | Use a desalting column with the appropriate MWCO. For higher purity, use HPLC. |
| Protein Aggregation/Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 20%. |
| Hydrophobicity of the DBCO group. | Consider using a PEGylated DBCO reagent to increase solubility. | |
| Inconsistent Results | Variability in reagent quality or handling. | Store reagents properly (desiccated, protected from light). Be consistent with reaction parameters. |
Signaling Pathways and Experimental Workflows
Figure 2: Mechanism of this compound bioconjugation via SPAAC.
Figure 3: Workflow for determining the Degree of Labeling (DOL).
References
Application Notes and Protocols for Labeling Azide-Modified Proteins with Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent labeling of proteins is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its high specificity, efficiency, and biocompatibility. This reaction enables the covalent ligation of an azide-modified molecule with a strained alkyne, such as dibenzocyclooctyne (DBCO), under physiological conditions without the need for a cytotoxic copper catalyst.[1][2][3]
Sulfo-Cy7-DBCO is a near-infrared (NIR), water-soluble fluorescent probe designed for SPAAC reactions.[4] Its sulfonate groups enhance aqueous solubility, preventing aggregation and improving reagent availability in biological buffers.[5] The Cy7 fluorophore exhibits strong fluorescence in the NIR spectrum (approx. 750-780 nm), a region where cellular autofluorescence is minimal, leading to an excellent signal-to-noise ratio in imaging applications. These properties make this compound an ideal reagent for specifically labeling azide-modified proteins for applications ranging from in vitro assays and Western blotting to live-cell imaging and in vivo tracking.
Physicochemical and Spectroscopic Properties
The key characteristics of this compound are summarized below, providing essential data for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₈H₆₃KN₄O₈S₂ | |
| Molecular Weight | 1047.4 g/mol | |
| Appearance | Green to dark green solid | |
| Solubility | Water, DMSO, DMF | |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coeff. | ~240,600 M⁻¹cm⁻¹ at 750 nm | |
| Storage | Store at -20°C, desiccated and protected from light. |
Reaction Principle and Workflow
This compound labels azide-modified proteins through a bioorthogonal SPAAC reaction. This process is highly selective, as neither the azide nor the DBCO group reacts with native biological functional groups, ensuring that labeling occurs only at the intended site.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reaction involves the [3+2] cycloaddition between the strained triple bond of the DBCO moiety and the azide group (–N₃) introduced into the target protein. The inherent ring strain of the DBCO ring provides the energy required to drive the reaction forward without a catalyst, forming a stable triazole linkage.
Caption: SPAAC reaction between an azide-modified protein and this compound.
General Experimental Workflow
The overall process involves preparing the azide-modified protein, performing the labeling reaction, purifying the conjugate, and finally, analyzing the results.
Caption: General workflow for labeling azide-modified proteins with this compound.
Detailed Experimental Protocols
Protocol 1: Labeling of Azide-Modified Protein
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the dye, may need to be determined empirically for each specific protein.
A. Materials Required
-
Azide-modified protein
-
This compound
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Avoid buffers containing sodium azide.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns or dialysis equipment for purification
-
UV-Vis Spectrophotometer
B. Reagent Preparation
-
Protein Solution:
-
Prepare the azide-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) and azides, as these will interfere with the reaction.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
-
Note: This stock solution should be prepared fresh. If storage is necessary, aliquot and store at -20°C, protected from light, for up to 2-3 months.
-
C. Labeling Reaction
-
Add a 3 to 10-fold molar excess of this compound stock solution to the azide-modified protein solution. For initial experiments, a 5-fold molar excess is recommended.
-
Calculation Example: For 100 µL of a 5 mg/mL (33.3 µM) IgG solution (150 kDa), you would need:
-
Moles of IgG = 33.3 µM * 100 µL = 3.33 nmol
-
Moles of Dye (5x excess) = 3.33 nmol * 5 = 16.65 nmol
-
Volume of 10 mM Dye Stock = 16.65 nmol / 10 mM = 1.67 µL
-
-
-
Mix the components gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, protected from light. Reaction times can be optimized; higher concentrations may lead to shorter required incubation times.
D. Purification of the Labeled Protein
-
After incubation, remove the unreacted this compound to prevent interference in downstream applications.
-
Spin Desalting: For rapid purification, use a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO for antibodies). Follow the manufacturer’s instructions for column equilibration and sample loading.
-
Dialysis: Alternatively, dialyze the reaction mixture against the reaction buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.
Protocol 2: Quantification of Labeling - Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
A. Spectrophotometric Measurement
-
Measure the absorbance of the purified this compound-labeled protein solution at 280 nm (A₂₈₀) and 750 nm (A₇₅₀).
-
Use the purification buffer as a blank.
B. Calculation of DOL A correction factor is needed for the A₂₈₀ reading because the dye also absorbs light at this wavelength. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax (~750 nm). For Cy7 dyes, this value is typically around 0.05 .
-
Calculate the protein concentration (M):
-
Protein Conc. (M) = [A₂₈₀ - (A₇₅₀ * CF)] / ε_protein
-
Where:
-
A₂₈₀ and A₇₅₀ are the measured absorbances.
-
CF = Correction Factor for the dye at 280 nm (~0.05 for Cy7).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the dye concentration (M):
-
Dye Conc. (M) = A₇₅₀ / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of Sulfo-Cy7 at 750 nm (~240,600 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Caption: Logical workflow for calculating the Degree of Labeling (DOL).
Quantitative Data and Troubleshooting
Example Labeling Parameters & Results
The efficiency of the labeling reaction depends on the accessibility of the azide group on the protein and the reaction conditions. The following table provides an illustrative example of labeling an azide-modified antibody (Ab-N₃) to achieve a target DOL.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Target Protein | Azide-Modified IgG | Azide-Modified IgG | Azide-Modified IgG |
| Protein Conc. | 2 mg/mL | 2 mg/mL | 2 mg/mL |
| Molar Excess of this compound | 2x | 5x | 10x |
| Incubation Time | 4 hours | 4 hours | 4 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Achieved DOL (Illustrative) | 1.8 - 2.0 | 4.2 - 4.8 | 7.5 - 8.5 |
Note: This data is illustrative. The reaction often proceeds to completion with respect to the limiting reagent. The final DOL is highly dependent on the number of available azide sites on the protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Labeling (Low DOL) | 1. Inefficient azide incorporation into the protein.2. This compound reagent has degraded (hydrolyzed).3. Presence of azide in the reaction buffer.4. Insufficient molar excess of dye or short incubation time. | 1. Confirm the presence of azide groups on the protein using an alternative method.2. Use a fresh stock solution of this compound.3. Perform buffer exchange into an azide-free buffer (e.g., PBS).4. Increase the molar excess of the dye (e.g., to 20x) and/or increase the incubation time (e.g., to 12 hours or overnight at 4°C). | |
| Protein Precipitation during Reaction | 1. High concentration of organic solvent (DMSO).2. Protein is unstable under the reaction conditions. | 1. Ensure the final DMSO concentration is <20%. If necessary, perform the reaction with a more dilute protein sample.2. Test protein stability at the reaction pH and temperature. Consider reacting at 4°C instead of room temperature. | |
| High Background in Downstream Assays | Incomplete removal of unreacted this compound. | Improve the purification step. Use a desalting column with the correct MWCO. For dialysis, increase the number of buffer changes and total dialysis time. | |
| Inconsistent DOL Results | Inaccurate protein concentration measurement due to dye interference. | Ensure the use of the correct Correction Factor (CF) in the DOL calculation. Measure absorbance carefully on a calibrated spectrophotometer. |
References
Application Notes and Protocols for Sulfo-Cy7-DBCO in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye, Sulfo-Cy7-DBCO, for live cell imaging experiments. This document details the dye's properties, provides detailed experimental protocols, and offers insights into its application in studying dynamic cellular processes through copper-free click chemistry.
Introduction to this compound
This compound is a water-soluble, near-infrared fluorescent probe ideal for biological imaging.[1][2] Its spectral properties, with excitation and emission in the NIR window, allow for deep tissue penetration and minimize autofluorescence from biological samples, resulting in a high signal-to-noise ratio.[3][4] The dibenzocyclooctyne (DBCO) group enables highly specific and efficient labeling of azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This bioorthogonal reaction is rapid and occurs without the need for cytotoxic copper catalysts, making it perfectly suited for live cell imaging applications.
The primary application of this compound in live cell imaging involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into cellular biomolecules (e.g., glycans), followed by the specific reaction of the azide with this compound for fluorescent labeling.
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.24 | |
| Reactive Group | Dibenzocyclooctyne (DBCO) | |
| Reacts With | Azides | |
| Solubility | Water-soluble |
Recommended Concentrations for Live Cell Labeling
The optimal concentration of this compound for live cell labeling should be empirically determined for each cell line and experimental setup to achieve a balance between strong signal and minimal cytotoxicity.
| Reagent | Recommended Concentration Range | Incubation Time | Notes | Reference(s) |
| Azido Sugar (e.g., Ac4ManNAz) | 25-100 µM | 1-3 days | For metabolic labeling of glycans. | |
| This compound | 1-10 µM | 30-60 minutes | Perform a dose-response curve to find the optimal non-toxic concentration. |
Note on Cytotoxicity: Cyanine dyes, including Cy7 derivatives, can exhibit cytotoxicity at higher concentrations. It is crucial to perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions. Commercial formulations of Cy7 have been shown to be cytotoxic at concentrations as low as 1 µM.
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido Sugars
This protocol describes the incorporation of azide groups into cellular glycans using an acetylated azido sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Acetylated azido sugar (e.g., Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed
Procedure:
-
Prepare Azido Sugar Stock Solution: Dissolve the acetylated azido sugar in DMSO to create a 10 mM stock solution. Store this stock solution at -20°C.
-
Cell Seeding: Seed cells in a suitable imaging vessel and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling: Dilute the azido sugar stock solution directly into the complete cell culture medium to the desired final concentration (e.g., 25-50 µM).
-
Incubation: Replace the existing medium with the azido sugar-containing medium and incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for labeling with this compound.
Protocol 2: Labeling of Azide-Modified Live Cells with this compound
This protocol details the labeling of azide-modified cells using copper-free click chemistry.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
Live cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Fluorescence microscope equipped for NIR imaging with appropriate filter sets (Excitation: ~750 nm; Emission: ~773 nm)
Procedure:
-
Prepare this compound Staining Solution: Prepare a stock solution of this compound in DMSO or water. Immediately before use, dilute the stock solution in pre-warmed live cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Labeling: Add the this compound staining solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed live cell imaging medium to remove any unbound this compound.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped for NIR imaging. To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time. For time-lapse imaging, define the appropriate imaging intervals and total duration.
Mandatory Visualizations
References
Application Notes and Protocols for Sulfo-Cy7-DBCO in Dual-Modality Imaging Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sulfo-Cy7-DBCO in the development of dual-modality imaging probes. This compound is a water-soluble, near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This configuration allows for straightforward, copper-free click chemistry conjugation to azide-modified biomolecules, creating highly specific probes for advanced imaging applications.
The near-infrared properties of the Sulfo-Cy7 dye make it an exceptional candidate for deep-tissue in vivo imaging, benefiting from reduced tissue autofluorescence and enhanced photon penetration.[1][2] When combined with other imaging modalities, such as Positron Emission Tomography (PET) or Photoacoustic (PA) imaging, this compound serves as a foundational component for developing powerful dual-modality probes. These probes enable researchers to leverage the high sensitivity and quantitative nature of PET or the high-resolution of PA imaging with the complementary capabilities of fluorescence imaging for applications ranging from preclinical drug development to surgical guidance.[3][4][5]
Physicochemical and Spectral Properties
The selection of a fluorophore is critical for the success of in vivo imaging studies. This compound offers a desirable spectral profile for NIR imaging, along with the necessary functionality for stable bioconjugation. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coeff. (ε) | ~240,600 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.24 | |
| Molecular Weight | ~1047.4 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Storage Conditions | -20°C in the dark, desiccated |
Experimental Protocols
The following protocols provide a step-by-step guide for the creation and application of this compound-based dual-modality imaging probes.
Protocol 1: Conjugation of this compound to an Azide-Modified Peptide
This protocol details the copper-free click chemistry reaction to conjugate this compound to a peptide containing an azide group. This is a common strategy for creating targeted imaging probes.
Materials:
-
This compound
-
Azide-modified peptide (e.g., Azido-c(RGDyK) for targeting integrin αvβ3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (must be azide-free)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the azide-modified peptide in azide-free PBS to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
To the azide-modified peptide solution, add a 2-4 fold molar excess of the this compound stock solution.
-
Gently mix the reaction solution and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Purify the this compound-peptide conjugate from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the first colored fraction, which will contain the labeled peptide.
-
-
Characterization (Optional but Recommended):
-
Confirm the conjugation and purity of the probe using HPLC and mass spectrometry.
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and ~750 nm (for Sulfo-Cy7).
-
Protocol 2: In Vitro Validation of a Targeted this compound Probe
This protocol describes a cell-based assay to confirm the specific binding of a targeted probe, using a Cy7-labeled RGD peptide as an example.
Materials:
-
This compound-c(RGDyK) conjugate
-
U87MG human glioblastoma cells (high integrin αvβ3 expression)
-
Control cell line with low or no integrin αvβ3 expression
-
Cell culture medium and supplements
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets for Cy7 and DAPI
Procedure:
-
Cell Culture:
-
Culture U87MG and control cells in appropriate media until they reach 70-80% confluency in chamber slides or 96-well imaging plates.
-
-
Probe Incubation:
-
Dilute the this compound-c(RGDyK) conjugate in cell culture medium to a final concentration of 1-10 µM.
-
For a blocking experiment, pre-incubate a subset of U87MG cells with a high concentration (e.g., 100-fold molar excess) of unlabeled c(RGDyK) peptide for 30 minutes before adding the fluorescent probe.
-
Incubate the cells with the probe (and blocker) for 1-2 hours at 37°C.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove unbound probe.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again three times with PBS.
-
-
Staining and Imaging:
-
If desired, counterstain the cell nuclei with DAPI.
-
Image the cells using a fluorescence microscope. Acquire images in the Cy7 channel (Excitation: ~750 nm, Emission: 780-850 nm) and the DAPI channel if used.
-
-
Analysis:
-
Compare the fluorescence intensity between the U87MG cells, the control cells, and the blocked U87MG cells. Specific binding is indicated by high fluorescence in U87MG cells that is significantly reduced in the control and blocked groups.
-
Protocol 3: Dual-Modality In Vivo Imaging (Fluorescence and Photoacoustic)
This protocol provides a general workflow for in vivo imaging in a tumor-bearing mouse model using a this compound-based probe.
Materials:
-
Purified this compound-peptide conjugate
-
Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system with NIR capabilities
-
Photoacoustic imaging system
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane and place it on the imaging stage of the fluorescence imaging system. Maintain body temperature using a warming pad.
-
-
Probe Administration:
-
Dilute the this compound-peptide conjugate in sterile PBS.
-
Administer the probe via intravenous (tail vein) injection. A typical dose is 0.5 mg/kg body weight.
-
-
Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Use appropriate filter sets for Cy7 (e.g., Excitation: 700-770 nm, Emission: >790 nm).
-
-
Photoacoustic Imaging:
-
At selected time points, transfer the anesthetized mouse to the photoacoustic imaging system.
-
Acquire photoacoustic images of the tumor region. The strong absorbance of Sulfo-Cy7 around 750 nm will generate a photoacoustic signal.
-
-
Data Analysis:
-
For fluorescence images, draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area to calculate the tumor-to-background ratio.
-
For photoacoustic images, quantify the signal intensity within the tumor.
-
Correlate the findings from both imaging modalities.
-
-
Ex Vivo Imaging (Optional but Recommended):
-
After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs.
-
Image the excised tissues using the fluorescence imaging system to confirm the in vivo biodistribution of the probe.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using Cy7-labeled targeting probes for in vivo tumor imaging. This data can serve as a benchmark for expected performance.
| Parameter | Labeled Agent | Animal Model | Value | Reference(s) |
| Tumor-to-Background Ratio | Cy7-E{E[c(RGDyK)]₂}₂ | U87MG Xenograft | 4.35 ± 0.26 (2h p.i.) | |
| Tumor-to-Muscle Ratio (Ex Vivo) | Cy7-E[c(RGDyK)]₂ | U87MG Xenograft | ~10 (24h p.i.) | |
| Biodistribution (48h p.i.) | Cy7-labeled HP-ss-PEG-Tf | HepG2 Xenograft | High in Tumor, Liver, Kidney |
Visualizations
Workflow for Creating and Testing a this compound Dual-Modality Probe
Caption: Workflow for this compound probe synthesis and dual-modality imaging.
Targeting Integrin αvβ3 Signaling with a Cy7-RGD Probe
Caption: Targeting integrin αvβ3 signaling with a Cy7-RGD probe for imaging.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. Dual PET and Near-Infrared Fluorescence Imaging Probes as Tools for Imaging in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Dual-Modal PET/SPECT-NIR Imaging: From Building Blocks and Construction Strategies to Applications [mdpi.com]
Application Notes and Protocols for Antibody-Oligonucleotide Conjugation with Sulfo-Cy7-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-oligonucleotide conjugates (AOCs) are a rapidly advancing class of biomolecules that merge the high specificity of monoclonal antibodies with the diverse functionalities of oligonucleotides.[][2] This powerful combination enables a wide array of applications, from highly sensitive diagnostics like immuno-PCR and proximity ligation assays (PLA) to targeted therapeutics for gene silencing.[][3] The conjugation of a fluorescent dye, such as Sulfo-Cy7, further expands the utility of AOCs by enabling direct visualization and quantification.
This document provides detailed protocols for the conjugation of an antibody to an oligonucleotide using a Sulfo-Cy7-DBCO linker via strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is a bioorthogonal click chemistry reaction that occurs between a cyclooctyne (like DBCO) and an azide, offering high efficiency and specificity without the need for a cytotoxic copper catalyst.
Principle of the Method
The conjugation process involves a two-step approach:
-
Antibody Activation: The antibody is first functionalized with a this compound-NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (lysine residues and the N-terminus) on the antibody to form a stable amide bond. This introduces the DBCO and Sulfo-Cy7 moieties onto the antibody surface.
-
Oligonucleotide Conjugation: An azide-modified oligonucleotide is then reacted with the DBCO-activated antibody. The strained alkyne of the DBCO group readily undergoes a [3+2] cycloaddition with the azide group on the oligonucleotide, forming a stable triazole linkage and resulting in the final antibody-oligonucleotide conjugate.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Monoclonal Antibody (e.g., IgG) | Bio-Rad | MCA1212 |
| This compound-NHS Ester | Lumiprobe | A3330 |
| 5'-Azide-Modified Oligonucleotide | Integrated DNA Technologies | Custom |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Thermo Fisher Scientific | D12345 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | UFC801024 |
| Tris-HCl | Sigma-Aldrich | T5941 |
Experimental Protocols
Protocol 1: Antibody Activation with this compound-NHS Ester
This protocol describes the labeling of an antibody with the this compound-NHS ester.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS, pH 7.4.
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, they must be removed. This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound-NHS ester solution to the antibody solution.
-
The final DMSO concentration in the reaction mixture should not exceed 10-20% to avoid antibody denaturation.
-
Incubate the reaction for 60 minutes at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the unreacted this compound-NHS ester and quenching reagent using a desalting spin column (e.g., Zeba™ Spin Desalting Columns) according to the manufacturer's instructions.
-
-
Characterization of Activated Antibody:
-
Determine the degree of labeling (DOL), which is the average number of this compound molecules per antibody. This can be calculated using the absorbance of the antibody at 280 nm and the absorbance of Sulfo-Cy7 at its maximum wavelength (~750 nm).
-
Protocol 2: Conjugation of Azide-Oligonucleotide to Activated Antibody
This protocol details the SPAAC reaction between the DBCO-activated antibody and the azide-modified oligonucleotide.
-
Oligonucleotide Preparation:
-
Dissolve the 5'-azide-modified oligonucleotide in nuclease-free water or TE buffer to a concentration of 1 mM.
-
-
SPAAC Reaction:
-
Mix the DBCO-activated antibody with the azide-modified oligonucleotide at a molar ratio of 1:2 to 1:4 (antibody:oligonucleotide).
-
Incubate the reaction overnight at 4°C with gentle mixing.
-
-
Purification of the Antibody-Oligonucleotide Conjugate:
-
The purification method will depend on the specific characteristics of the antibody and oligonucleotide. Common methods include:
-
Size-Exclusion Chromatography (SEC): To separate the larger AOC from the smaller, unreacted oligonucleotide.
-
Ion-Exchange Chromatography (IEX): To separate based on charge differences between the AOC, unconjugated antibody, and unconjugated oligonucleotide.
-
-
Monitor the purification process by measuring the absorbance at 260 nm (oligonucleotide) and 280 nm (antibody).
-
Protocol 3: Characterization of the Antibody-Oligonucleotide Conjugate
Thorough characterization is crucial to ensure the quality and functionality of the AOC.
-
SDS-PAGE Analysis:
-
Run the purified AOC on an SDS-PAGE gel to visualize the shift in molecular weight compared to the unconjugated antibody.
-
The gel can be imaged for both protein (e.g., Coomassie blue stain) and the fluorescent Sulfo-Cy7 dye to confirm successful conjugation.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance spectrum of the purified AOC to determine the final concentrations of the antibody and oligonucleotide, and to calculate the oligonucleotide-to-antibody ratio (OAR).
-
-
Mass Spectrometry (LC-MS):
-
Liquid chromatography-mass spectrometry can be used to determine the exact mass of the conjugate and to assess the distribution of different OAR species.
-
Signaling Pathway and Reaction Mechanism
The core of this conjugation strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the conjugation process.
| Parameter | Typical Value | Method of Determination |
| Antibody Concentration | 1-2 mg/mL | UV-Vis (A280) |
| This compound:Antibody Ratio | 10:1 to 20:1 (molar) | - |
| Oligonucleotide:Antibody Ratio | 2:1 to 4:1 (molar) | - |
| Reaction Time (Activation) | 60 minutes | - |
| Reaction Time (SPAAC) | Overnight (12-16 hours) | - |
| Degree of Labeling (DOL) | 2-5 | UV-Vis Spectroscopy |
| Oligonucleotide-to-Antibody Ratio (OAR) | 1-3 | UV-Vis, LC-MS |
| Conjugation Efficiency | > 80% | SDS-PAGE, LC-MS |
| Purity of Final Conjugate | > 95% | SEC, IEX, LC-MS |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Inactive NHS ester- Presence of primary amines in buffer | - Use fresh DMSO for NHS ester solution- Ensure antibody buffer is free of Tris, glycine, etc. by buffer exchange |
| Low Oligonucleotide Conjugation Efficiency | - Inefficient antibody activation- Inactive azide on oligonucleotide | - Optimize the molar excess of DBCO-NHS ester- Confirm the quality of the azide-modified oligonucleotide |
| Antibody Precipitation | - High concentration of DMSO- High DOL | - Keep DMSO concentration below 20%- Reduce the molar excess of the DBCO-NHS ester |
| Multiple Species in Final Product | - Heterogeneity of lysine reactivity | - This is inherent to lysine conjugation. For a more homogeneous product, consider site-specific conjugation methods. |
Conclusion
The use of this compound in a SPAAC-based click chemistry approach provides a robust and efficient method for the synthesis of fluorescently labeled antibody-oligonucleotide conjugates. These conjugates are valuable tools for a wide range of applications in research, diagnostics, and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the performance and reproducibility of these powerful biomolecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Sulfo-Cy7-DBCO Labeling Efficiency
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the labeling of azide-modified biomolecules with Sulfo-Cy7-DBCO. The following question-and-answer format directly addresses specific problems to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My labeling efficiency with this compound is very low or non-existent. What are the primary causes?
Low labeling efficiency in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can stem from several factors, ranging from suboptimal reaction conditions to reagent degradation. The most common culprits include:
-
Suboptimal Reaction Buffer: The choice of buffer and its pH are critical. While PBS is widely used, studies have shown that HEPES buffer (pH 7) can lead to higher reaction rates.[1][2] Generally, a higher pH can increase the reaction speed, though this effect is less pronounced in HEPES buffer.[1][2]
-
Presence of Interfering Substances: Buffers containing sodium azide (NaN₃) will quench the DBCO reagent, as the azide ion reacts directly with it.[1] This will significantly reduce the amount of this compound available to react with your target molecule.
-
Reagent Quality and Storage: this compound is sensitive to light and moisture. Improper storage, such as not keeping it at -20°C and desiccated, can lead to degradation and loss of reactivity.
-
Low Reactant Concentration: The law of mass action dictates that higher concentrations of both the azide-modified molecule and this compound will result in a faster reaction. If your protein concentration is below 2 mg/mL, it can significantly reduce labeling efficiency.
-
Steric Hindrance: The accessibility of the azide and DBCO groups is crucial. If these functional groups are buried within the structure of a large biomolecule like an antibody, it can impede the reaction.
-
Incorrect Molar Ratio: An inappropriate molar ratio of dye to your biomolecule can lead to either incomplete labeling or potential issues with purification and aggregation. A 10-fold molar excess of dye to a 150 kDa antibody is a common starting point.
Q2: How can I improve the speed and efficiency of my this compound labeling reaction?
To enhance your labeling efficiency, consider the following optimization strategies:
-
Optimize Reaction Conditions:
-
Buffer Selection: Switch from PBS to HEPES buffer (pH 7) to potentially increase the reaction rate.
-
pH Adjustment: Increase the pH of the reaction buffer to a range of 8.0-9.0, ensuring it is compatible with the stability of your biomolecule.
-
Temperature: Increasing the reaction temperature from room temperature (25°C) to 37°C can accelerate the reaction, but be cautious of the thermal stability of your protein.
-
-
Increase Reactant Concentrations: If possible, increase the concentration of your azide-modified biomolecule and the this compound reagent.
-
Use a PEG Spacer: If you suspect steric hindrance is an issue, consider using a DBCO reagent that incorporates a PEG (polyethylene glycol) linker. A PEG spacer can extend the DBCO group away from the surface of the biomolecule, improving its accessibility and increasing reaction rates by an average of 31 ± 16%.
Q3: I suspect my this compound reagent has degraded. How should it be properly stored and handled?
Proper storage and handling are critical for maintaining the reactivity of this compound.
-
Storage: Store the reagent at -20°C in the dark and under desiccated conditions. Some suppliers recommend storage at -80°C for long-term stability (6 months) versus -20°C (1 month).
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. Prepare stock solutions in anhydrous DMSO and if you need to store the stock solution, it should be aliquoted and stored at -20°C or -80°C in the dark.
Q4: Can I monitor the progress of my labeling reaction?
Yes, the progress of the SPAAC reaction can be monitored using a UV-Vis spectrophotometer. The DBCO group has a characteristic absorbance peak at approximately 309 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can determine the reaction's pseudo-first-order rate constant.
Quantitative Data Summary
The following table summarizes the effect of different buffers on the second-order rate constants (k₂) of SPAAC reactions, providing a clear comparison for experimental design.
| Buffer (pH 7) | Rate Constant (k₂) Range (M⁻¹s⁻¹) | Outcome on Reaction Rate |
| PBS | 0.32–0.85 | Lower |
| HEPES | 0.55–1.22 | Higher |
| DMEM | 0.59–0.97 | Faster than RPMI |
| RPMI | 0.27–0.77 | Slower than DMEM |
Experimental Protocols
Protocol 1: General Antibody Labeling with this compound
This protocol provides a general guideline for labeling an azide-modified antibody.
-
Antibody Preparation:
-
Prepare the azide-modified antibody in a suitable buffer (e.g., HEPES, pH 7.0-8.5) at a concentration of 2-10 mg/mL.
-
Ensure the buffer is free of sodium azide. If present, it must be removed via dialysis or buffer exchange.
-
-
Dye Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-fold).
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unconjugated dye using a desalting column or size exclusion chromatography equilibrated with PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Protocol 2: Monitoring Reaction Progress via UV-Vis Spectrophotometry
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the this compound should provide an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-modified molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the this compound to the cuvette containing the azide-modified molecule.
-
Immediately begin monitoring the absorbance at 309 nm over time.
-
Visualizations
Caption: Troubleshooting workflow for low this compound labeling efficiency.
Caption: Logical relationships between causes and solutions for low labeling efficiency.
References
Technical Support Center: Optimizing Sulfo-Cy7-DBCO to Protein Molar Ratios
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the molar ratio of Sulfo-Cy7-DBCO to protein for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: For initial experiments, a 5-10 fold molar excess of this compound to your protein is a recommended starting point.[1][2] However, the optimal ratio is highly dependent on the specific protein and its available lysine residues, and should be determined empirically.[3] For the subsequent copper-free click chemistry reaction with an azide-modified molecule, a 2-4 fold molar excess of the azide is typically used.[4][5]
Q2: What are the critical buffer conditions for the labeling reaction?
A2: The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the NHS ester of the DBCO reagent. A phosphate-buffered saline (PBS) at pH 7.2-8.5 is commonly recommended.
Q3: What is the optimal protein concentration for labeling?
A3: A protein concentration of 2-10 mg/mL is recommended for optimal labeling efficiency. Concentrations lower than 2 mg/mL can significantly reduce the labeling efficiency.
Q4: How should I prepare and store the this compound stock solution?
A4: It is recommended to dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q5: How can I determine the success of my labeling reaction?
A5: The success of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule. The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the protein at 280 nm and the Sulfo-Cy7 dye at its maximum absorbance (~750 nm).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to protein in subsequent experiments. |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL. | |
| Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform a buffer exchange into an amine-free buffer like PBS before labeling. | |
| Hydrolyzed this compound reagent. | Prepare a fresh stock solution of the dye in anhydrous DMSO. Ensure the reagent is protected from moisture. | |
| Protein Precipitation during Labeling | High molar excess of the hydrophobic DBCO reagent. | Reduce the molar excess of this compound. For some DBCO reagents, ratios above 5-fold can lead to precipitation. |
| High concentration of organic solvent (DMSO). | Ensure the final DMSO concentration in the reaction mixture does not exceed a level that causes protein precipitation (typically <20%). | |
| No or Poor Conjugation in Subsequent Click Reaction | Inefficient initial DBCO labeling. | Confirm the DOL of your DBCO-labeled protein before proceeding with the click reaction. |
| Inactive azide-containing molecule. | Ensure the azide-modified molecule is active and used in sufficient molar excess (2-4 fold). | |
| Presence of sodium azide in the buffer. | Sodium azide will react with the DBCO group. Ensure all buffers are free of sodium azide. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Protein with this compound
-
Protein Preparation:
-
Ensure your protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
If necessary, perform a buffer exchange using a spin desalting column or dialysis.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 5-10x) of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
-
Purification:
-
Remove unreacted this compound using a spin desalting column or dialysis to obtain the purified protein-DBCO conjugate.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-DBCO conjugate at 280 nm (A280) and at the maximum absorbance of Sulfo-Cy7 (~750 nm, Amax).
-
-
DOL Calculation:
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
-
Amax = Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
εprotein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M-1cm-1).
-
A280 = Absorbance of the conjugate at 280 nm.
-
CF = Correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). This value is dye-specific.
-
εdye = Molar extinction coefficient of the Sulfo-Cy7 dye at its Amax (~240,000 M-1cm-1).
-
-
Data Presentation
Table 1: Recommended Starting Molar Ratios for this compound Labeling
| Molar Ratio (this compound : Protein) | Expected Outcome | Considerations |
| 5:1 | Low to moderate labeling | Good starting point to avoid protein precipitation. |
| 10:1 | Moderate to high labeling | Optimal for many proteins, but monitor for precipitation. |
| 20:1 | High labeling | Increased risk of protein precipitation and potential for fluorescence quenching. |
Table 2: Key Spectroscopic Properties for DOL Calculation
| Parameter | Sulfo-Cy7 | Typical Protein (IgG) |
| Maximum Absorbance (λmax) | ~750 nm | ~280 nm |
| Molar Extinction Coefficient (ε) | ~240,000 M-1cm-1 | ~210,000 M-1cm-1 |
Visualizations
Caption: Experimental workflow for optimizing the this compound to protein molar ratio.
Caption: Troubleshooting logic for low degree of labeling in protein conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Sulfo-Cy7-DBCO Conjugates
Welcome to the technical support center for Sulfo-Cy7-DBCO and other cyanine dye conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on preventing the aggregation of this compound conjugates.
Troubleshooting Guide: Preventing Aggregation
Aggregation of this compound can significantly reduce its fluorescence quantum yield and lead to inaccurate experimental results. The following guide provides systematic steps to identify and resolve aggregation issues.
Visualizing the Problem: The Aggregation Process
Aggregates of cyanine dyes like this compound form due to non-covalent interactions, primarily π-π stacking between the aromatic rings of the dye molecules. This process is influenced by factors such as concentration, ionic strength, and the presence of organic co-solvents.
Caption: The process of this compound aggregation.
Step-by-Step Troubleshooting Workflow
If you suspect aggregation of your this compound conjugate, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: The primary cause of aggregation for cyanine dyes like this compound is the formation of intermolecular π-π stacking interactions between the dye molecules.[1][2] This is particularly prevalent in aqueous solutions. Several factors can promote aggregation:
-
High Concentrations: The likelihood of aggregation increases with dye concentration.[3]
-
High Ionic Strength: The presence of salts, such as NaCl, can induce aggregation.[4][5]
-
Low Temperature: Lower temperatures can sometimes favor the formation of aggregates.
-
Absence of Organic Co-solvents: Organic solvents like DMSO and DMF can help to keep the dye in a monomeric state.
Q2: How can I visually detect aggregation?
A2: Aggregation can sometimes be observed as a slight cloudiness or precipitation in the solution. However, a more sensitive method is to use UV-Vis spectroscopy. A change in the absorption spectrum, such as a blue-shift (H-aggregates) or a red-shift and sharpening of the peak (J-aggregates), is indicative of aggregation. A decrease in fluorescence intensity is also a common sign of aggregation.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C in the dark and desiccated. For preparing a stock solution, it is recommended to dissolve the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final concentration of the organic solvent in your aqueous reaction buffer should be kept low (typically below 20%) to avoid denaturing proteins or affecting cell viability.
Q4: Can I use buffers containing sodium azide with this compound?
A4: No, you should avoid using buffers containing sodium azide. The azide in the buffer will react with the DBCO group, rendering it unable to participate in the desired copper-free click chemistry reaction.
Q5: Are there any additives that can help prevent aggregation?
A5: Yes, certain additives can help prevent aggregation. However, their effects can be complex and may need to be empirically tested for your specific application.
-
Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can sometimes prevent aggregation. However, some surfactants can also promote the formation of specific aggregate types.
-
Polymers: Anionic polymers like polyvinylsulfate have been shown to influence the aggregation of cationic cyanine dyes.
-
Cyclodextrins: These can encapsulate the dye molecule, preventing self-aggregation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 1-10 mM).
-
Vortex the solution until the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. For working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use.
Protocol 2: General Procedure for Antibody Conjugation with this compound
This protocol is a general guideline for the copper-free click chemistry reaction between an azide-modified antibody and this compound.
-
Prepare the Antibody: Ensure your azide-modified antibody is in an azide-free buffer (e.g., PBS, pH 7.4). The antibody concentration should ideally be 1-10 mg/mL.
-
Prepare this compound: Dilute your this compound stock solution in the reaction buffer.
-
Reaction Setup: Mix the azide-modified antibody with a 2-4 fold molar excess of this compound. The final concentration of any organic co-solvent from the dye stock should be less than 20%.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye using a suitable method such as a spin desalting column, dialysis, or size exclusion chromatography.
-
Characterization: Confirm conjugation and assess the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy7 (around 750 nm).
Quantitative Data Summary
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | |
| Emission Maximum (λem) | ~773 nm | |
| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | |
| Recommended Storage (Solid) | -20°C, in the dark, desiccated | |
| Recommended Storage (Solution) | -20°C or -80°C, in the dark | |
| Recommended Solvents for Stock | DMSO, DMF |
This technical support guide is intended to provide helpful information for the use of this compound. For specific applications, optimization of protocols may be required.
References
- 1. Unsymmetrical heptamethine cyanines prevent aggregation | SPIE Photonics West [spie.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly-Soluble Cyanine J-aggregates Entrapped by Liposomes for In Vivo Optical Imaging around 930 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sulfo-Cy7-DBCO Reaction Buffer Optimization: A Technical Support Guide
Welcome to the technical support center for Sulfo-Cy7-DBCO and its application in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to help you optimize your experimental workflow for efficient and reliable bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for this compound reactions?
A1: The optimal buffer for a this compound reaction can depend on the specific biomolecule you are labeling. However, some general principles apply. While PBS is commonly used, studies have shown that HEPES buffer at pH 7 can result in higher reaction rates.[1][2] It is crucial to use non-amine-containing buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffers, as buffers containing primary or secondary amines (e.g., Tris or glycine) will compete with the azide-modified target for the DBCO moiety.[3][4]
Q2: How does pH affect the this compound reaction?
A2: Generally, higher pH values tend to increase the rate of SPAAC reactions.[1] A pH range of 7-9 is commonly recommended for conjugations involving biomolecules. However, the effect of pH can be buffer-dependent. For instance, the reaction rate in HEPES buffer has been observed to be less dependent on pH compared to other buffers. It is advisable to perform a pH optimization screen if you are experiencing low yields.
Q3: My SPAAC reaction is slow or the yield is low. What are the potential causes and how can I improve it?
A3: Several factors can contribute to a slow or low-yielding SPAAC reaction. Here are some key areas to investigate:
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Suboptimal Buffer or pH: As discussed above, the choice of buffer and pH can significantly impact reaction kinetics.
-
Low Reagent Concentration: The reaction rate is dependent on the concentration of both the this compound and the azide-modified molecule. Increasing the concentration of the reactants can lead to a faster reaction.
-
Temperature: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, the thermal stability of your biomolecule should be a consideration.
-
Steric Hindrance: The accessibility of the DBCO and azide groups can be hindered by the surrounding molecular structure, especially when labeling large biomolecules. The inclusion of a PEG spacer in the linker can help to mitigate this by extending the reactive group away from the surface of the biomolecule, which has been shown to enhance reaction rates.
Q4: I am observing non-specific labeling or unexpected side products. What could be the cause?
A4: While SPAAC is known for its high specificity, side reactions can occur. DBCO reagents have been reported to sometimes react with cysteine residues. If your biomolecule contains accessible cysteine residues, this could be a source of non-specific labeling.
Q5: Can I use organic co-solvents in my reaction?
A5: Yes, organic co-solvents like DMSO or DMF can be used to dissolve this compound before adding it to the aqueous reaction buffer. However, it is important to keep the final concentration of the organic solvent low (typically below 20%) to avoid precipitation of proteins. Interestingly, some studies have indicated that a higher mole fraction of water in the solvent can actually increase the rate of 1,3-dipolar cycloaddition reactions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during this compound conjugations.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Ensure the pH is within the optimal range of 7-9. Perform a pH optimization screen if necessary. |
| Low concentration of reactants. | Increase the concentration of either the this compound or the azide-modified biomolecule. | |
| Presence of amine-containing buffers (e.g., Tris). | Dialyze the biomolecule into an amine-free buffer like PBS or HEPES before labeling. | |
| Inactive dye. | Ensure the this compound has been stored correctly, protected from light and moisture. Prepare fresh solutions for labeling. | |
| High Background Signal | Insufficient removal of unreacted dye. | Purify the conjugate using appropriate methods such as size-exclusion chromatography, dialysis, or HPLC to remove excess this compound. |
| Non-specific binding of the dye to other components. | Increase the number of washing steps after the conjugation reaction. Consider adding a blocking agent if applicable to your experimental setup. | |
| Precipitation of Biomolecule | High concentration of organic co-solvent. | Keep the final concentration of solvents like DMSO or DMF below 20% of the total reaction volume. |
| Thermal instability of the biomolecule. | If performing the reaction at an elevated temperature (e.g., 37°C), consider reducing the temperature to room temperature or 4°C and increasing the reaction time. |
Data Summary
The following table summarizes the effect of different buffer conditions on the second-order rate constants of a SPAAC reaction between a sulfo-DBCO-amine and an azide-modified molecule. This data can guide your initial buffer selection.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
| Borate | 8-10 | 25 | Generally increased rates with higher pH |
| MES | 5-6 | 25 | Slower rates at lower pH |
Note: The range of rate constants can be influenced by the specific azide-containing molecule used in the reaction.
Experimental Protocols
Protocol 1: General this compound Labeling of an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
-
Allow the this compound to warm to room temperature.
-
Dissolve the this compound in a small amount of anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at the maximum absorbance wavelengths for the protein (typically 280 nm) and Sulfo-Cy7 (around 750 nm).
-
Protocol 2: Reaction Buffer Optimization Screen
-
Prepare a Series of Buffers:
-
Prepare a set of amine-free buffers with varying pH values (e.g., PBS at pH 6.5, 7.4, and 8.0; HEPES at pH 7.0, 7.5, and 8.0).
-
-
Set up Parallel Reactions:
-
In separate tubes, aliquot equal amounts of your azide-modified biomolecule.
-
Add each of the prepared buffers to the respective tubes.
-
Initiate the reactions by adding the same molar excess of this compound to each tube.
-
-
Incubation and Analysis:
-
Incubate all reactions under the same conditions (temperature and time).
-
After the incubation period, purify each sample to remove unreacted dye.
-
Analyze the labeling efficiency for each condition, for example, by measuring the fluorescence intensity or using SDS-PAGE analysis to observe the mobility shift of the labeled protein.
-
-
Selection of Optimal Buffer:
-
Compare the results from the different buffer conditions to identify the buffer that provides the highest labeling efficiency for your specific application.
-
Visualizations
Caption: Workflow for this compound conjugation to an azide-modified protein.
Caption: Decision tree for troubleshooting low labeling efficiency in SPAAC reactions.
References
Sulfo-Cy7-DBCO in Live Cell Imaging: A Technical Support Center
Welcome to the technical support center for Sulfo-Cy7-DBCO, your resource for troubleshooting and optimizing live cell imaging experiments. This guide provides answers to frequently asked questions and solutions to common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in live cell imaging?
This compound is a water-soluble, near-infrared (NIR) fluorescent dye. The "Sulfo" component indicates the presence of sulfonate groups, which enhance its water solubility, a crucial feature for biological applications. "Cy7" refers to the cyanine 7 core structure, which is responsible for its near-infrared fluorescence properties. "DBCO" (Dibenzocyclooctyne) is a strained alkyne that enables highly efficient and specific labeling of azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2]
Its primary application in live cell imaging is the visualization of biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide group. A common application is the tracking of glycans, proteins, or other molecules by first introducing an azide-modified precursor to the cells.[3]
Q2: What are the key spectral properties of this compound?
The spectral properties of this compound make it well-suited for live cell imaging, particularly for deep-tissue imaging, due to reduced autofluorescence from biological samples in the near-infrared spectrum.
| Property | Value |
| Excitation Maximum (λex) | ~750 nm |
| Emission Maximum (λem) | ~773 nm |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.24 |
Note: These values are approximate and can be influenced by the local environment.
Q3: How should this compound be stored and handled?
Proper storage is critical to maintain the dye's stability and performance. It is recommended to store this compound at -20°C in the dark and desiccated.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in high-quality anhydrous DMSO or water. Protect stock solutions and staining solutions from light to minimize photobleaching.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the specific signal from your labeled molecule, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Dye Concentration | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a low concentration (e.g., 1-5 µM) and incrementally increase it. |
| Non-Specific Binding | - Washing: Increase the number and duration of wash steps after incubation with the dye. Use a pre-warmed, phenol red-free imaging medium or PBS for washing. - Blocking: For cell surface labeling, consider pre-incubating cells with a blocking agent like BSA to reduce non-specific binding sites. - Hydrophilic Dye: this compound is designed to be hydrophilic to minimize non-specific binding. However, if issues persist, ensure your cell culture medium does not contain components that might interact non-specifically with the dye. |
| Autofluorescence | Use a phenol red-free imaging medium, as phenol red is fluorescent.[4] If possible, use appropriate filter sets to minimize the detection of cellular autofluorescence. |
| Dye Aggregation | Prepare fresh dilutions of the dye from a concentrated stock solution just before use. Sonication of the stock solution before dilution can sometimes help break up small aggregates. |
| Unsuitability for Intracellular Staining in Fixed Cells | Note that the non-sulfonated Cy7-DBCO is reported to be unsuitable for staining intracellular components in fixed and permeabilized cells due to high background. While the sulfonated version has improved solubility, high background in permeabilized cells might still be an issue. |
Issue 2: Weak or No Signal
A faint or absent signal can be due to several factors, from inefficient labeling to imaging setup problems.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Azide Incorporation | - Metabolic Labeling: Ensure that the azide-modified precursor (e.g., Ac4ManNAz for glycans) is used at an optimal concentration and for a sufficient incubation period (typically 1-3 days) for metabolic incorporation. - Controls: Include positive and negative controls. A positive control could be a cell line known to incorporate the azide efficiently. A negative control would be cells not treated with the azido-sugar but stained with this compound to assess background. |
| Insufficient Dye Concentration or Incubation Time | Optimize the this compound concentration and incubation time. Typical incubation times range from 30 to 60 minutes. |
| Photobleaching | - Imaging Parameters: Use the lowest possible laser power and exposure time that still provides a detectable signal. - Antifade Reagents: Consider using a live-cell compatible antifade reagent. - NIR Advantage: Cyanine dyes like Cy7 are generally more photostable than shorter wavelength dyes, but photobleaching can still occur with prolonged or high-intensity illumination. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of Sulfo-Cy7 (Ex: ~750 nm, Em: ~773 nm). |
Issue 3: Phototoxicity and Cell Death
Maintaining cell health is paramount in live cell imaging. Phototoxicity can alter cellular processes and lead to apoptosis or necrosis.
Possible Causes and Solutions:
| Cause | Solution |
| High Light Intensity/Long Exposure | - Minimize Exposure: Use the lowest possible laser power and shortest exposure times. Use intermittent imaging (time-lapse) rather than continuous illumination. - NIR Advantage: Near-infrared light is generally less damaging to cells than shorter wavelength (e.g., UV or blue) light. |
| Dye-Induced Toxicity | - Concentration: Use the lowest effective concentration of this compound. Perform a cell viability assay (e.g., MTT or live/dead staining) to determine the cytotoxic threshold of the dye for your specific cell line and experimental conditions. Studies on DBCO-Cy5 have shown low cytotoxicity at various concentrations in A549 cells. - Incubation Time: Minimize the incubation time with the dye. |
| Environmental Stress | Maintain optimal physiological conditions (37°C, 5% CO₂) throughout the imaging experiment using a stage-top incubator. |
Experimental Protocols
Protocol 1: Live Cell Surface Glycan Labeling
This protocol describes the labeling of cell surface glycans after metabolic incorporation of an azido-sugar.
Materials:
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Cells cultured on glass-bottom dishes
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Azido-sugar (e.g., Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
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Phenol red-free live-cell imaging medium
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the azido-sugar to the culture medium at a final concentration of 25-50 µM.
-
Incubate for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
-
Staining with this compound:
-
Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO.
-
Gently wash the cells twice with pre-warmed, phenol red-free imaging medium.
-
Dilute the this compound stock solution in the imaging medium to a final concentration of 5-20 µM.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Gently wash the cells three to four times with pre-warmed imaging medium.
-
Add fresh imaging medium to the cells.
-
Proceed with live-cell imaging using appropriate NIR filter sets.
-
Protocol 2: Azide-Negative Control
To ensure the signal is specific to the click reaction, it is crucial to include a negative control.
Procedure:
-
Culture cells under the same conditions as the experimental group but without the addition of the azido-sugar.
-
Follow the same staining and washing procedure with this compound as described in Protocol 1.
-
Image the cells using the identical imaging parameters as the experimental group.
A specific signal should only be observed in the cells that were pre-incubated with the azido-sugar.
Visualizations
Caption: Workflow for live cell imaging using metabolic labeling with an azido-sugar followed by this compound staining.
Caption: Decision tree for troubleshooting high background fluorescence with this compound.
References
Technical Support Center: Purification of Sulfo-Cy7-DBCO Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed information on removing unconjugated Sulfo-Cy7-DBCO from a sample after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after labeling?
A1: Removing excess, unconjugated this compound is essential for accurate downstream applications. Free dye can lead to high background fluorescence, which interferes with the signal-to-noise ratio in imaging and flow cytometry experiments, making it difficult to distinguish between labeled and unlabeled molecules.[1] This cleanup step is also critical for the accurate determination of the dye-to-protein ratio.[2]
Q2: What are the common methods for removing free this compound?
A2: The most common methods separate the labeled macromolecule (e.g., protein, antibody) from the small, unconjugated dye based on differences in molecular size.[3] These techniques include:
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Size Exclusion Chromatography (SEC) / Gel Filtration: Highly effective for separating large biomolecules from small contaminants like salts or dyes.[4]
-
Dialysis: A classic method that uses a semi-permeable membrane to remove small molecules from a solution of macromolecules.[5]
-
Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying biomolecules, often used in larger-scale processes for buffer exchange and removal of small impurities.
-
Spin Columns: A rapid, small-scale version of size exclusion chromatography suitable for processing small sample volumes.
Q3: How do I choose the right purification method for my experiment?
A3: The choice of method depends on factors such as sample volume, the molecular weight of your target molecule, the required purity, and available equipment. For small-scale, rapid purification, spin columns are ideal. For higher resolution and larger volumes, size exclusion chromatography is a robust choice. Dialysis is a simple, albeit slower, option that is effective but may result in sample dilution. Tangential flow filtration is well-suited for larger, industrial-scale processing.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is approximately 1047.4 g/mol . This small size allows for easy separation from most proteins, antibodies, and other macromolecules.
Method Comparison
The following table summarizes the key characteristics of common purification methods to help you select the most appropriate technique for your needs.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Spin Columns | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin. | Passive diffusion of small molecules across a semi-permeable membrane. | Centrifugation-based size exclusion chromatography. | Cross-flow filtration for concentration and diafiltration (buffer exchange). |
| Primary Use | High-resolution purification, buffer exchange, removal of small contaminants. | Buffer exchange and removal of small molecules from large samples. | Rapid desalting and dye removal for small sample volumes. | Large-scale concentration, purification, and buffer exchange. |
| Sample Volume | 0.5% to 4% of total column volume for preparative SEC. | Wide range, but often results in sample dilution. | Typically 100-300 µL per column. | Suitable for both large and small volumes with minimal risk of fouling. |
| Speed | Moderate (minutes to hours). | Slow (hours to overnight, requires multiple buffer changes). | Fast (minutes). | Fast and scalable. |
| Resolution | High. | Low (separates based on MWCO). | Moderate. | High (based on membrane MWCO). |
| Typical MWCO | Resin dependent (e.g., Sephadex G-25 for molecules >5 kDa). | Membrane dependent (e.g., 3.5 kDa to 10 kDa). | Column dependent (e.g., for proteins >6 kDa). | Membrane dependent (e.g., 30 kDa for ADC mimics). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence remains after purification. | Inefficient Removal: The chosen method or parameters were not optimal. | • For SEC/Spin Columns: Ensure you are using a resin with an appropriate exclusion limit (e.g., for a >30 kDa protein, use a resin that excludes it while retaining the ~1 kDa dye). Consider a second pass through the column. • For Dialysis: The dye may have poor solubility in the dialysis buffer, preventing it from diffusing out. Increase the volume of the dialysis buffer (dialysate) to at least 200-500 times the sample volume and perform at least three buffer changes. Consider adding a small percentage of an organic solvent like DMSO or DMF to the buffer if compatible with your protein and dialysis membrane. |
| Low recovery of the labeled protein. | Nonspecific Binding: The protein may be adsorbing to the purification matrix (column resin or dialysis membrane). | • Add a stabilizing agent like BSA (1-10 mg/mL) if your final conjugate concentration is low (<1 mg/mL). • Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability. For some dye removal columns, a NaCl concentration of 150 mM and a pH of 6.5-8.5 are recommended. |
| Sample is too dilute after purification. | Method-Induced Dilution: This is a common outcome with dialysis. | • Concentrate the sample after purification using ultrafiltration spin filters with an appropriate Molecular Weight Cut-Off (MWCO). • Consider using a method less prone to dilution, such as spin columns or TFF for concentration. |
| Purification column/device is clogged. | Precipitated Protein: The labeling reaction or buffer conditions may have caused the protein to aggregate. High Sample Viscosity: The sample may be too concentrated. | • Centrifuge the sample to pellet any aggregates before loading it onto the column. • Dilute the sample before purification. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Spin Columns
This method is ideal for rapid cleanup of small-volume labeling reactions (100-250 µL).
-
Prepare the Spin Column: Invert the column sharply several times to resuspend the resin. Remove the top cap, then snap off the bottom closure.
-
Place the column into a microcentrifuge collection tube.
-
Centrifuge the column for 30-60 seconds at 1,000 x g to remove the storage buffer.
-
Equilibrate the Column: Place the column in a new collection tube. Add 300-500 µL of your desired exchange buffer (e.g., PBS) to the resin.
-
Centrifuge for 30-60 seconds at 1,000 x g. Discard the flow-through. Repeat this equilibration step 2-3 times.
-
Load the Sample: Place the equilibrated column into a clean collection tube. Slowly apply the entire labeling reaction mixture to the center of the resin bed.
-
Elute the Conjugate: Centrifuge for 2 minutes at 1,000 x g to collect the purified protein conjugate. The flow-through contains your labeled protein, while the unconjugated dye remains in the resin.
-
Storage: Store the purified, labeled protein protected from light at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: Purification using Dialysis
This protocol is suitable for various sample volumes but requires more time.
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate or EDTA to remove preservatives.
-
Load the Sample: Secure one end of the tubing with a dialysis clip. Pipette your sample into the tubing, leaving enough space at the top for a second clip and for potential sample expansion. Seal the other end with another clip.
-
Perform Dialysis: Immerse the sealed dialysis bag in a large volume of stirring dialysis buffer (at least 200-500 times the sample volume) at 4°C.
-
Allow dialysis to proceed for at least 2 hours.
-
Change Buffer: Replace the dialysis buffer with a fresh batch.
-
Repeat the buffer change at least two more times, with one change being an overnight incubation, to ensure complete removal of the free dye.
-
Recover Sample: Carefully remove the dialysis bag from the buffer, wipe the outside, and transfer the purified sample to a clean tube.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for purifying a sample after labeling with this compound and the logic for selecting an appropriate method.
Caption: Workflow for purification of this compound conjugates.
References
Technical Support Center: Sulfo-Cy7-DBCO Labeling
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer pH on Sulfo-Cy7-DBCO labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling reactions?
A1: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and an azide is robust over a wide pH range, typically from 4 to 12.[1][2] However, for applications involving sensitive biomolecules such as proteins and antibodies, a pH range of 7 to 9 is most commonly recommended to maintain the stability and integrity of the target molecule.[1][2] Some studies have shown that higher pH values, up to 10, can increase the reaction rate, except when using HEPES buffer.[3]
Q2: How does the choice of buffer affect the labeling efficiency?
A2: The type of buffer can significantly influence the reaction kinetics of this compound labeling. Studies have shown that HEPES buffer at pH 7 can lead to higher reaction rates compared to PBS at the same pH. Borate buffers have also been shown to be effective. When optimizing your labeling protocol, consider screening different buffer systems to find the one that provides the best performance for your specific application.
Q3: Will the fluorescence of my this compound conjugate be affected by the pH of the buffer?
A3: The fluorescence of cyanine dyes, including Cy7, is generally stable and insensitive to pH in a wide range, typically from pH 4 to 10. Therefore, any observed variations in signal intensity under different pH conditions are more likely due to differences in labeling efficiency rather than a change in the dye's intrinsic fluorescent properties.
Q4: Can I use buffers containing primary amines, such as Tris or glycine?
A4: It is generally recommended to avoid buffers containing primary amines if the this compound itself has been modified with an amine-reactive group (like an NHS ester) prior to the click chemistry step. However, for the SPAAC reaction between DBCO and an azide, the primary concern is the presence of azide in the buffer (e.g., sodium azide as a preservative), which would directly compete with the azide-modified target molecule.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
If you are experiencing low labeling efficiency, consider the following troubleshooting steps:
-
Verify Buffer pH: Ensure that the pH of your reaction buffer is within the optimal range for your biomolecule, typically between 7 and 9. For some systems, increasing the pH towards the higher end of this range may improve the reaction rate.
-
Optimize Buffer Composition: As mentioned in the FAQs, the buffer composition can impact the reaction rate. If you are using PBS and observing low efficiency, consider switching to HEPES or borate buffer.
-
Increase Incubation Time or Temperature: The SPAAC reaction is influenced by both time and temperature. If the reaction is slow, increasing the incubation time or raising the temperature (e.g., from 4°C to room temperature or 37°C) can improve the yield. However, be mindful of the stability of your biomolecule at higher temperatures.
-
Check Reagent Concentrations: Ensure that you are using an appropriate molar ratio of this compound to your azide-modified molecule. A 1.5 to 3-fold molar excess of the DBCO reagent is often recommended.
Issue 2: High Background Signal
High background fluorescence can be caused by several factors:
-
Inadequate Purification: It is crucial to remove any unreacted this compound after the labeling reaction. Size-exclusion chromatography (e.g., spin desalting columns) or dialysis are effective methods for purifying labeled proteins.
-
Non-specific Binding: The Sulfo-Cy7 dye is designed to be water-soluble and have low non-specific binding. However, if you are still observing high background, consider adding a blocking agent (e.g., BSA) to your buffer during subsequent experimental steps or increasing the number of wash steps.
Quantitative Data
The following table summarizes the effect of different buffers and pH on the reaction rate of a SPAAC reaction involving a sulfo-DBCO compound.
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 37 | 0.32 - 0.85 |
| HEPES | 7 | 37 | 0.55 - 1.22 |
| MES | 5 | 37 | Varies |
| Borate | 10 | 37 | Varies (generally higher than at lower pH) |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Data summarized from studies on sulfo-DBCO-amine and azide-modified molecules.
Experimental Protocols
Protocol: Labeling an Azide-Modified Protein with this compound
-
Protein Preparation:
-
Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
-
Ensure the pH of the protein solution is adjusted to the desired value (typically 7.4 - 8.5).
-
-
Dye Preparation:
-
Prepare a stock solution of this compound in a water-miscible solvent such as DMSO or DMF (e.g., 10 mM).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess of the dye.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted dye by size-exclusion chromatography (e.g., a spin desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and the dye.
-
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Chemical reaction pathway for this compound labeling via SPAAC.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Sulfo-Cy7-DBCO Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo-Cy7-DBCO, a near-infrared (NIR) fluorescent probe, with alternative click chemistry reagents, focusing on their characterization by mass spectrometry (MS). Mass spectrometry is an indispensable tool for verifying the successful conjugation of dyes to biomolecules, such as proteins, peptides, and oligonucleotides, by providing precise mass information. This document outlines the key mass spectrometric properties of this compound, compares it with other common reagents, presents a typical experimental protocol for analysis, and illustrates relevant workflows and theoretical fragmentation patterns.
Introduction to this compound and Alternatives
This compound is a water-soluble cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group.[1][2][3] This moiety allows for "copper-free" click chemistry, a bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules with high efficiency and specificity, even in complex biological systems. The characterization of the resulting conjugate is critical to ensure a 1:1 dye-to-biomolecule ratio and to confirm the identity of the final product. Mass spectrometry is the gold standard for this verification.
Alternatives to DBCO for bioconjugation include other copper-free click chemistry reagents like Bicyclononyne (BCN), reagents for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions such as trans-Cyclooctene (TCO), and traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents like terminal alkynes. Each of these alternatives presents a different combination of reaction kinetics, stability, and mass spectrometric properties.
Comparative Data of Click Chemistry Reagents
The choice of a click chemistry reagent impacts the final mass of the conjugate and may influence its behavior during mass spectrometric analysis. The following table summarizes the key properties of Sulfo-Cy7 conjugated with DBCO and its common alternatives. Note that molecular weights can vary slightly based on the salt form (e.g., potassium salt).[1][4]
| Feature | This compound | Sulfo-Cy7-BCN | Sulfo-Cy7-TCO | Sulfo-Cy7-Alkyne |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Partner | Azide | Azide | Tetrazine | Azide |
| Key Advantages | High reactivity, copper-free | Good reactivity, smaller, copper-free | Extremely fast kinetics, copper-free | Well-established, small linker |
| Considerations | Larger, more hydrophobic linker | Generally lower reactivity than DBCO | Requires tetrazine partner, potential for retro-Diels-Alder | Requires copper catalyst (potential cell toxicity) |
| Molecular Weight | ~1047.37 g/mol (K+ salt) | ~940-970 g/mol (structure dependent) | ~950-980 g/mol (structure dependent) | ~850-880 g/mol (structure dependent) |
| Mass Increment | 1009.37 g/mol | Varies by specific BCN structure | Varies by specific TCO structure | Varies by specific alkyne linker |
Visualizing Experimental and Logical Frameworks
Diagrams are essential for understanding the experimental workflow and the fundamental principles of conjugate analysis.
Caption: General workflow for bioconjugate analysis.
Caption: Logical principle of mass verification.
Detailed Experimental Protocol: LC-MS Analysis
This section provides a representative protocol for the analysis of a this compound conjugated peptide using liquid chromatography coupled with mass spectrometry (LC-MS).
1. Sample Preparation:
-
Conjugation: React the azide-modified peptide with a 1.5-fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours at room temperature, protected from light.
-
Purification: Remove excess, unconjugated dye using a desalting column (e.g., Sephadex G-25) or via reversed-phase HPLC.
-
Final Sample: Lyophilize the purified conjugate and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of ~1 mg/mL.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: 400-4000 m/z.
-
Data Analysis: The resulting multi-charged spectrum for the protein/peptide conjugate is deconvoluted using appropriate software (e.g., MaxEnt, BioConfirm) to determine the zero-charge molecular weight.
Theoretical Fragmentation Analysis
Caption: Plausible fragmentation sites in MS/MS.
Interpretation of Fragments:
-
Fragment A (Sulfo-Cy7 Core): The appearance of a fragment corresponding to the mass of the core cyanine dye would be a strong indicator of the conjugate's identity.
-
Fragment B (DBCO Moiety): A fragment containing the DBCO group would also help confirm the structure.
-
Fragment C (Biomolecule): Observing the mass of the original biomolecule (or fragments thereof) confirms the starting material.
The precise masses of these fragments provide structural information that complements the intact mass analysis, offering a higher degree of confidence in the final product's identity. Researchers should use these theoretical patterns as a guide when interpreting their own high-resolution MS/MS data.
References
A Head-to-Head Comparison: Water-Soluble vs. Non-Sulfonated Cy7 Dyes for Advanced Biomedical Imaging
For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence applications, the choice of dye is a critical determinant of experimental success. Among the plethora of available fluorophores, cyanine 7 (Cy7) dyes are a popular choice for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry, owing to their emission in the NIR window which allows for deep tissue penetration and minimal autofluorescence.[1][2] However, Cy7 dyes are not a monolith; they are broadly categorized into water-soluble (sulfonated) and non-sulfonated variants, each with distinct properties that influence their suitability for specific applications. This guide provides an objective, data-driven comparison of these two classes of Cy7 dyes to facilitate an informed selection process.
The primary distinction between water-soluble and non-sulfonated Cy7 dyes lies in the presence of sulfonic acid groups in the former.[3] These negatively charged groups interact favorably with water molecules, rendering the dye highly soluble in aqueous buffers.[3] Conversely, non-sulfonated Cy7 is hydrophobic and necessitates the use of organic co-solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), for effective use in aqueous labeling reactions.[4] This fundamental difference in solubility has significant downstream implications for experimental workflows, protein stability, and the quality of imaging data.
Performance Characteristics at a Glance
The addition of sulfonate groups to the Cy7 core structure imparts several performance advantages, particularly concerning aggregation, photostability, and signal-to-noise ratio. While direct quantitative comparisons can vary based on the specific dye derivative and experimental conditions, the following table summarizes the expected performance based on established principles of dye chemistry.
| Feature | Water-Soluble (Sulfonated) Cy7 | Non-Sulfonated Cy7 | Rationale |
| Water Solubility | High | Low | The presence of negatively charged sulfonate groups enhances interaction with water molecules. |
| Requirement for Organic Co-solvent | No | Yes (typically DMF or DMSO) | Non-sulfonated dyes are hydrophobic and require organic solvents for dissolution in aqueous solutions. |
| Aggregation in Aqueous Buffers | Low | High | Sulfonation reduces the tendency of dye molecules to aggregate, which can lead to fluorescence quenching. |
| Photostability | Higher | Lower | Sulfonation has been shown to improve the photostability of cyanine dyes. |
| Fluorescence Quantum Yield | Slightly Improved | Standard | The addition of sulfonic acid groups can slightly enhance the quantum yield. |
| Signal-to-Noise Ratio in Imaging | Higher | Lower | Reduced non-specific binding and background fluorescence from aggregated dye contribute to a better signal-to-noise ratio. |
| Biomolecule Stability | Maintained | Potentially Compromised | Avoids the use of organic co-solvents that can be detrimental to sensitive biomolecules. |
Spectral and Photophysical Properties
While sulfonation significantly impacts solubility and related characteristics, the core spectral properties of Cy7 dyes remain largely similar between the two variants.
| Property | Typical Value |
| Excitation Maximum (λex) | ~743 - 750 nm |
| Emission Maximum (λem) | ~767 - 776 nm |
| Molar Extinction Coefficient (ε) | ~200,000 - 276,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.28 (can be influenced by environment and conjugation) |
| Stokes Shift | ~23-25 nm |
Note: These values can vary slightly depending on the specific dye structure, solvent, and conjugation state.
Experimental Protocols: A Comparative Overview
The differing solubility profiles of water-soluble and non-sulfonated Cy7 dyes necessitate distinct experimental protocols, particularly for the crucial step of biomolecule conjugation.
Protocol 1: Antibody Conjugation with Water-Soluble Cy7 NHS Ester
This protocol outlines the straightforward labeling of an antibody with a pre-activated, water-soluble Cy7 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)
-
Water-Soluble Cy7 NHS ester
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the conjugation buffer.
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Directly add the water-soluble Cy7 NHS ester to the antibody solution. A 10- to 20-fold molar excess of dye to antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with the storage buffer.
Protocol 2: Antibody Conjugation with Non-Sulfonated Cy7 NHS Ester
This protocol highlights the additional steps required when working with a hydrophobic, non-sulfonated Cy7 NHS ester.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)
-
Non-Sulfonated Cy7 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer: PBS with 0.1% BSA and 0.02% sodium azide
Procedure:
-
Antibody Preparation: As with the water-soluble protocol, ensure the antibody is in an amine-free buffer.
-
Cy7 NHS Ester Preparation: Immediately before use, dissolve the non-sulfonated Cy7 NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Bring the antibody solution to room temperature.
-
Slowly add the dissolved Cy7 NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of the organic co-solvent should ideally be kept low (e.g., 5-20%) to minimize its impact on the antibody.
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Purification: Purify the conjugate using a size-exclusion chromatography column as described in the previous protocol.
Visualizing Workflows and Applications
To provide a clearer understanding of the practical implications of choosing between these dyes, the following diagrams illustrate a typical experimental workflow and a common signaling pathway application.
Figure 1. Comparative workflow for antibody conjugation.
Cy7-labeled biomolecules are frequently employed to visualize specific cellular targets and signaling pathways. For instance, a Cy7-conjugated antibody can be used to target a cell surface receptor, enabling researchers to track its expression and localization in various disease models.
Figure 2. Visualization of a cell surface receptor with a Cy7-antibody.
Conclusion: Making the Right Choice
The choice between water-soluble and non-sulfonated Cy7 dyes is a critical decision that hinges on the specific requirements of the experiment.
Water-soluble (sulfonated) Cy7 dyes are the preferred choice for most applications involving the labeling of proteins, antibodies, and other biomolecules in aqueous environments. Their high water solubility simplifies labeling protocols, eliminates the need for potentially denaturing organic co-solvents, and reduces the risk of aggregation, leading to more reliable and reproducible results with a higher signal-to-noise ratio.
Non-sulfonated Cy7 dyes may be considered when labeling small molecules in organic solvents or when cost is a primary limiting factor. However, researchers must be mindful of the challenges associated with their low aqueous solubility, including the potential for aggregation and the need to carefully optimize the use of organic co-solvents to avoid compromising the integrity of the biomolecule being labeled.
Ultimately, for researchers and drug development professionals who prioritize the integrity of their biomolecular conjugates and the quality of their downstream imaging data, the advantages offered by water-soluble Cy7 dyes often outweigh any potential cost differences. Their enhanced performance and user-friendly protocols make them a more robust and reliable choice for a wide array of demanding applications in biomedical research.
References
Assessing the Brightness of Sulfo-Cy7-DBCO Conjugates: A Comparative Guide
For researchers engaged in bioorthogonal labeling and fluorescence imaging, the selection of a bright and reliable fluorescent probe is paramount for achieving high sensitivity and clear signal-to-noise ratios. Sulfo-Cy7-DBCO, a near-infrared (NIR) dye functionalized with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, is a popular choice for these applications. This guide provides an objective comparison of this compound's brightness against other commercially available far-red and near-infrared DBCO-containing fluorescent dyes, supported by experimental data and detailed protocols for independent verification.
Brightness Comparison of DBCO-Functionalized Dyes
The brightness of a fluorophore is a critical performance metric, directly proportional to the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of photon absorption at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescence.
The following table summarizes the key photophysical properties of this compound and several alternative DBCO-conjugated dyes, providing a quantitative basis for comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Calculated Brightness (ε × Φ) |
| This compound | 750 | 773 | 240,600[1] | 0.24[1] | 57,744 |
| Tetra-sulfo-Cy7 DBCO | 753 | 775 | 255,000[2][3] | Not Specified | - |
| Cy7-DBCO | 750 | 773 | 199,000 - 255,000[4] | 0.3 | 59,700 - 76,500 |
| AZDye 647 DBCO* | 648 | 671 | 270,000 | ~0.33 | ~89,100 |
| Alexa Fluor 750 | 749 | 775 | 240,000 | 0.12 | 28,800 |
| Cy3-DBCO | 555 | 570 | 150,000 | 0.31 | 46,500 |
| Sulfo-Cy3-DBCO | 555 | 570 | 150,000 | 0.1 | 15,000 |
*Note: The quantum yield for AZDye 647 DBCO is estimated based on its spectral similarity to Alexa Fluor 647. Brightness for this dye is therefore an approximation.
From the data presented, this compound exhibits a high molar extinction coefficient and a respectable quantum yield, resulting in good overall brightness. Its sulfonated nature enhances its water solubility, a crucial factor for biological applications. The tetra-sulfonated version boasts an even higher extinction coefficient, suggesting potentially greater brightness.
In the near-infrared spectrum, Cy7-DBCO also presents a strong alternative, with a potentially higher quantum yield leading to excellent brightness. For applications requiring excitation in the far-red region, AZDye 647 DBCO stands out with a very high extinction coefficient, which, combined with the estimated high quantum yield, suggests it is a very bright probe. In comparison, while Alexa Fluor 750 is a well-established dye, its DBCO conjugate was not as prominently featured in initial searches, and its unconjugated form has a lower quantum yield.
For researchers working with green or yellow laser lines, Cy3-DBCO offers a reasonably bright option, although its non-sulfonated form may have limited aqueous solubility. The sulfonated version, Sulfo-Cy3-DBCO, while highly water-soluble, exhibits a significantly lower quantum yield, impacting its overall brightness.
Experimental Protocols
To facilitate independent verification and comparison of fluorescent conjugate brightness, the following detailed experimental protocols for determining the molar extinction coefficient and fluorescence quantum yield are provided.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is determined by measuring the absorbance of a solution of the fluorescent dye at a known concentration using a spectrophotometer, according to the Beer-Lambert law.
Materials:
-
DBCO-conjugated fluorescent dye
-
High-purity solvent (e.g., DMSO for stock solution, PBS for measurements)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of the DBCO-conjugated dye and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare a Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS) to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the dye's absorption maximum (λmax).
-
Measure Absorbance:
-
Blank the spectrophotometer using the same buffer as used for the dilutions.
-
Measure the absorbance of each dilution at the λmax of the dye.
-
-
Data Analysis:
-
Plot the measured absorbance at λmax against the molar concentration of the dye for each dilution.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Determination of Fluorescence Quantum Yield (Φ)
The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
DBCO-conjugated fluorescent dye solution (sample)
-
Quantum yield standard solution (e.g., a dye with a known quantum yield in the same spectral region)
-
Spectrofluorometer with an integrating sphere (for absolute method) or a standard cuvette holder (for relative method)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent used for both sample and standard
Procedure (Relative Method):
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample.
-
Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample² / ηstandard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent (if the same solvent is used for both, this term is 1).
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the logical framework of this comparison, the following diagrams are provided.
Caption: Experimental workflow for assessing the brightness of fluorescent conjugates.
Caption: Logical structure for comparing DBCO-conjugated fluorescent dyes.
References
In Vivo Performance Showdown: Sulfo-Cy7-DBCO vs. ICG for Near-Infrared Fluorescence Imaging
For researchers, scientists, and drug development professionals navigating the landscape of in vivo near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount. This guide provides a comprehensive comparison of two prominent NIR fluorophores: the well-established Indocyanine Green (ICG) and the bioorthogonal Sulfo-Cy7-DBCO.
This comparison delves into their fundamental properties, in vivo performance metrics, and detailed experimental protocols to aid in the selection of the optimal agent for specific research applications.
At a Glance: Key Performance Characteristics
While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a qualitative and quantitative overview of this compound and ICG.
| Feature | This compound | Indocyanine Green (ICG) |
| Targeting Strategy | Primarily pre-targeting via copper-free click chemistry with azide-modified molecules. | Passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect. Can be conjugated for targeted delivery. |
| Water Solubility | High, due to sulfonate groups.[1] | Moderate, requires formulation for stable aqueous solutions. |
| In Vivo Clearance | Expected to be primarily renal due to high hydrophilicity. | Rapidly cleared by the liver with a short plasma half-life. |
| Signal-to-Background | Potentially high in pre-targeting applications due to specific binding and clearance of unbound dye. | Variable; can be affected by non-specific accumulation. |
| Photostability | Generally good for cyanine dyes. | Moderate, susceptible to photobleaching. |
| Clinical Status | For research use only. | FDA-approved for specific clinical applications.[2] |
Delving Deeper: A Comparative Analysis
This compound: The Power of Bioorthogonal Chemistry
This compound is a water-soluble, near-infrared cyanine dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its use in copper-free "click chemistry," a highly specific and efficient bioorthogonal reaction. In a typical pre-targeting workflow, a molecule engineered to bind to a specific biological target (e.g., an antibody with an azide group) is administered first. After this targeting molecule has accumulated at the site of interest and cleared from circulation, the this compound is injected and rapidly "clicks" to the azide-modified molecule, enabling targeted imaging.
This pre-targeting strategy offers the potential for a high signal-to-background ratio, as the unbound fluorescent dye can be cleared from the body before imaging. The high water solubility of this compound, conferred by its sulfonate groups, is advantageous for in vivo applications, as it can reduce non-specific binding and aggregation.[1]
Indocyanine Green (ICG): The Clinical Standard
ICG is a well-established NIR fluorophore with a long history of clinical use in applications such as retinal angiography and assessing cardiac and liver function.[2] In the context of in vivo imaging, ICG primarily accumulates in tumors through the passive EPR effect, where leaky tumor vasculature and poor lymphatic drainage lead to the retention of macromolecules.[2]
ICG is known for its rapid clearance from the bloodstream, primarily by the liver. While this can be advantageous for reducing background signal in some applications, it can also limit the imaging time window. The performance of ICG can be variable and is influenced by factors such as tumor vascularity and permeability.
Experimental Protocols: A Guide for In Vivo Studies
The following are generalized protocols for in vivo fluorescence imaging in a mouse model. Specific parameters should be optimized for each experimental setup.
Protocol 1: Pre-targeted In Vivo Imaging with this compound
This protocol describes a typical workflow for pre-targeted imaging using an azide-modified antibody and this compound.
Materials:
-
Azide-modified targeting antibody
-
This compound
-
Tumor-bearing mouse model
-
In vivo fluorescence imaging system with appropriate NIR filters
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
Procedure:
-
Antibody Administration: Intravenously inject the azide-modified antibody into the tumor-bearing mouse. The optimal dose and circulation time for the antibody should be determined empirically but typically ranges from 24 to 72 hours to allow for tumor accumulation and clearance from the blood.
-
Dye Preparation: Dissolve this compound in sterile PBS to the desired concentration.
-
Dye Administration: After the antibody circulation period, intravenously inject the this compound solution into the mouse.
-
In Vivo Imaging: At various time points post-injection of the dye (e.g., 1, 4, 8, and 24 hours), anesthetize the mouse and perform whole-body NIR fluorescence imaging.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and a background region (e.g., muscle) to determine the tumor-to-background ratio.
-
Ex Vivo Biodistribution (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and determine the detailed biodistribution profile.
Protocol 2: Passive Tumor Imaging with ICG
This protocol outlines the procedure for in vivo imaging of tumors using the passive accumulation of ICG.
Materials:
-
Indocyanine Green (ICG)
-
Sterile water for injection or saline
-
Tumor-bearing mouse model
-
In vivo fluorescence imaging system with appropriate NIR filters
Procedure:
-
ICG Preparation: Reconstitute ICG with sterile water for injection or saline according to the manufacturer's instructions immediately before use.
-
ICG Administration: Intravenously inject the ICG solution into the tumor-bearing mouse. A typical dose for preclinical imaging is in the range of 1-5 mg/kg.
-
In Vivo Imaging: Due to the rapid pharmacokinetics of ICG, imaging is typically performed at early time points post-injection (e.g., 5, 15, 30, and 60 minutes). Anesthetize the mouse and acquire whole-body NIR fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and a background region to calculate the signal-to-background ratio.
-
Ex Vivo Biodistribution (Optional): Following the final in vivo scan, perform ex vivo analysis of the tumor and organs to assess ICG distribution.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Comparative experimental workflows for this compound and ICG.
References
Evaluating the Specificity of Sulfo-Cy7-DBCO Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the specific labeling of biomolecules in complex biological systems. Among the various click chemistry reactions, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands out for its ability to proceed efficiently under physiological conditions without the need for a cytotoxic copper catalyst. Sulfo-Cy7-DBCO, a water-soluble near-infrared (NIR) dye functionalized with a dibenzocyclooctyne (DBCO) group, is a prominent reagent in this class. Its high water solubility, provided by the sulfo- groups, minimizes non-specific binding driven by hydrophobic interactions and makes it particularly suitable for labeling in aqueous environments.[1][2] This guide provides a comprehensive evaluation of the labeling specificity of this compound, comparing it with alternative labeling strategies and offering detailed experimental protocols to assess its performance.
Principles of this compound Labeling Specificity
The high specificity of this compound labeling is rooted in the bioorthogonal nature of the DBCO-azide reaction. "Bioorthogonal" refers to a chemical reaction that can occur inside of living systems without interfering with native biochemical processes.[3] The DBCO group on the Sulfo-Cy7 dye reacts specifically and rapidly with an azide group that has been metabolically or enzymatically incorporated into a target biomolecule.[1] This targeted approach offers a significant advantage over traditional labeling methods that often target common functional groups, leading to potential off-target labeling.
Comparison with Alternative Labeling Chemistries
The primary alternatives to DBCO-azide click chemistry include traditional amine-reactive labeling (e.g., NHS esters) and thiol-reactive labeling (e.g., maleimides).
| Feature | This compound (SPAAC) | NHS Ester Labeling | Maleimide Labeling |
| Target Moiety | Azide | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Specificity | High: Azides are not naturally present in most biological systems. | Moderate: Primary amines are abundant on the surface of proteins. | Moderate: Free thiols are less abundant than amines but can be present in multiple locations. |
| Reaction Conditions | Physiological pH, temperature | pH 7-9 | pH 6.5-7.5 |
| Potential for Off-Target Labeling | Low: Primarily potential reaction with thiols (cysteine), though at a much slower rate than with azides.[4] | High: Can react with multiple lysine residues on a single protein and other accessible amines. | Moderate: Can react with other nucleophiles at higher pH. |
| Control over Labeling Site | High: Dependent on the site of azide incorporation. | Low: Labels all accessible primary amines. | Moderate: Labels accessible cysteine residues. |
Potential for Non-Specific Binding of this compound
While the DBCO-azide reaction is highly specific, potential for non-specific interactions exists. The primary off-target reaction for cyclooctynes like DBCO is with thiol groups of cysteine residues. However, the rate of this thiol-yne reaction is significantly slower than the strain-promoted azide-alkyne cycloaddition.
Key considerations for minimizing non-specific binding:
-
Purity of the reagent: Ensure high purity of the this compound reagent.
-
Blocking of reactive groups: In experiments with cell lysates, blocking free thiols with reagents like N-ethylmaleimide (NEM) can reduce non-specific labeling.
-
Use of detergents: Including non-ionic detergents like Tween-20 in washing buffers can help disrupt non-specific hydrophobic interactions.
-
Appropriate controls: Always include negative controls (e.g., cells or proteins without the azide modification) to assess the level of non-specific binding.
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound
This protocol outlines the basic steps for labeling a purified protein containing an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM immediately before use.
-
Prepare protein solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in an amine-free buffer like PBS.
-
Labeling reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Sulfo-Cy7 dye (at its absorbance maximum, ~750 nm).
Protocol 2: Assessing Non-Specific Binding in Cell Lysates
This protocol provides a method to evaluate the extent of non-specific labeling of this compound to proteins in a complex mixture.
Materials:
-
Cell lysate from cells with and without metabolic incorporation of an azide analog (e.g., Ac4ManNAz)
-
This compound
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare cell lysates: Lyse two populations of cells: one cultured with an azide-containing metabolic precursor and a control group cultured without.
-
Protein concentration normalization: Determine the protein concentration of both lysates and normalize them to the same concentration.
-
Labeling: Add this compound to both the azide-positive and the azide-negative (control) lysates at various concentrations.
-
Incubation: Incubate all samples for 1-2 hours at room temperature, protected from light.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Fluorescence imaging: Scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for Cy7.
-
Analysis: Compare the fluorescence intensity of the protein bands between the azide-positive and azide-negative lysates. The fluorescence signal in the azide-negative lysate represents the level of non-specific binding.
Visualizing Workflows with this compound
Targeted Drug Delivery Workflow
References
Benchmarking Sulfo-Cy7-DBCO against other DBCO-containing dyes
A Comparative Guide to DBCO-Containing Dyes for Bioorthogonal Labeling: Benchmarking Sulfo-Cy7-DBCO
For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling experiments. Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction, has become a cornerstone of bioconjugation, enabling the precise labeling of biomolecules in living systems. This guide provides an objective comparison of this compound against other commonly used DBCO-containing dyes, offering a comprehensive overview of their performance characteristics based on available data.
This guide presents key photophysical and chemical properties, detailed experimental protocols for benchmarking, and visual workflows to aid in the selection of the optimal DBCO-containing dye for your specific research needs.
Performance Comparison of DBCO-Containing Dyes
The selection of a DBCO-containing fluorescent dye is often a balance between brightness, photostability, reaction kinetics, and spectral properties. The following table summarizes the key quantitative data for this compound and a selection of other commercially available DBCO-functionalized dyes. It is important to note that these values are compiled from various sources and may have been determined under different conditions. For a direct comparison, it is recommended to perform a side-by-side evaluation using the standardized protocols provided in this guide.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 750[1] | 773[1] | 240,600[1] | 0.24[1] | 57,744 |
| Tetra-sulfo-Cy7-DBCO | 753[2] | 775 | 255,000 | Not Reported | Not Reported |
| Cy3-DBCO | 555 | 570 | 150,000 | 0.31 | 46,500 |
| Cy5-DBCO | 646 | 662 | 250,000 | 0.20 | 50,000 |
| Alexa Fluor 647-DBCO | 648 | 671 | 270,000 | Not Reported | Not Reported |
| Alexa Fluor 750-DBCO | ~750 | ~775 | 255,000 | Not Reported | Not Reported |
Note: "Brightness" is a calculated metric (Molar Extinction Coefficient × Quantum Yield) and serves as a theoretical measure of a fluorophore's performance.
Experimental Protocols for Benchmarking
For a rigorous comparison of different DBCO-containing dyes, standardized experimental protocols are crucial. The following sections provide detailed methodologies for assessing key performance indicators.
Protocol 1: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after absorption. It is a critical parameter for determining the brightness of a fluorescent dye.
Objective: To determine the relative fluorescence quantum yield of a DBCO-containing dye using a reference standard.
Materials:
-
DBCO-dye of interest (e.g., this compound)
-
Reference standard with a known quantum yield in the same spectral region (e.g., for this compound, a suitable standard would be a near-infrared dye with a known quantum yield)
-
Spectrophotometer
-
Fluorometer
-
High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Cuvettes
Procedure:
-
Prepare a series of dilutions for both the reference standard and the DBCO-dye of interest in the chosen solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a spectrophotometer.
-
Measure the fluorescence emission spectra of each dilution using a fluorometer, with the excitation wavelength set to the absorbance maximum.
-
Integrate the area under the emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus absorbance for both the reference standard and the test dye.
-
Calculate the quantum yield of the test dye using the following equation:
Φ_test = Φ_ref * (m_test / m_ref) * (η_test / η_ref)²
where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance
-
η is the refractive index of the solvent
-
Protocol 2: Assessment of Photostability
Photostability is the ability of a fluorophore to resist photobleaching (irreversible loss of fluorescence) upon exposure to excitation light.
Objective: To compare the photostability of different DBCO-containing dyes under controlled illumination.
Materials:
-
DBCO-dye conjugates of a biomolecule (e.g., an antibody)
-
Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
-
Antifade mounting medium (optional, but recommended for consistent comparisons)
Procedure:
-
Prepare microscope slides with the biomolecule conjugates of each DBCO-dye to be tested. Ensure similar concentrations and mounting conditions for all samples.
-
Acquire an initial image of each sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate a defined region of interest (ROI) for a set period.
-
Acquire images at regular intervals during the illumination period.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (t=0).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve. The half-life (t₁/₂) of the fluorophore, which is the time it takes for the fluorescence intensity to decrease by 50%, can be determined from this curve.
Protocol 3: Comparison of Brightness in a Cellular Context (Flow Cytometry)
The "Stain Index" is a useful metric in flow cytometry to quantify the brightness of a fluorescent probe, as it takes into account both the signal intensity and the background fluorescence.
Objective: To compare the relative brightness of different DBCO-dye conjugates in a cell-based assay using the Stain Index.
Materials:
-
Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz)
-
DBCO-dye conjugates of a targeting molecule (e.g., an antibody) or for direct labeling of the azide-modified cells.
-
Flow cytometer
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare a cell suspension of azide-labeled cells.
-
Incubate the cells with each of the DBCO-dye conjugates at a predetermined optimal concentration. Include an unlabeled cell sample as a negative control.
-
Wash the cells to remove unbound dye.
-
Acquire data on a flow cytometer, ensuring consistent instrument settings for all samples.
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the positive (stained) and negative (unstained) populations, and the standard deviation (SD) of the negative population.
-
Calculate the Stain Index for each dye using the following formula:
Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative)
Protocol 4: Determination of SPAAC Reaction Kinetics
The rate of the SPAAC reaction is a critical factor, especially for in vivo labeling or when working with low concentrations of reactants.
Objective: To determine the second-order rate constant of the SPAAC reaction between a DBCO-containing dye and an azide-containing molecule.
Materials:
-
DBCO-containing dye
-
Azide-containing molecule (e.g., benzyl azide)
-
UV-Vis spectrophotometer
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions of the DBCO-dye and the azide in the reaction buffer.
-
In a cuvette, mix the DBCO-dye with a molar excess of the azide.
-
Immediately begin monitoring the reaction by measuring the decrease in absorbance of the DBCO moiety (typically around 310 nm) over time using a UV-Vis spectrophotometer.
-
Plot the natural logarithm of the DBCO concentration (proportional to absorbance) versus time.
-
Determine the pseudo-first-order rate constant (k') from the slope of the resulting linear plot.
-
Calculate the second-order rate constant (k₂) by dividing k' by the concentration of the azide in excess.
Visualizing the Benchmarking Process
To better understand the experimental workflows and the underlying chemical principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for benchmarking DBCO-containing dyes.
Caption: Signaling pathway of SPAAC for bioorthogonal labeling.
Conclusion
The selection of a DBCO-containing fluorescent dye is a critical decision in the design of bioorthogonal labeling experiments. This compound offers the advantage of near-infrared fluorescence, which can minimize autofluorescence from biological samples. However, its performance relative to other DBCO-dyes in terms of brightness, photostability, and reaction kinetics should be carefully considered for each specific application. This guide provides the necessary framework, including comparative data and detailed experimental protocols, to enable researchers to make an informed choice based on empirical evidence. By performing side-by-side comparisons under standardized conditions, scientists can identify the optimal DBCO-containing dye to achieve high-quality, reproducible results in their research.
References
Safety Operating Guide
Proper Disposal of Sulfo-Cy7-DBCO: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of specialized laboratory reagents is a critical component of modern research. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Sulfo-Cy7-DBCO, a water-soluble near-infrared fluorescent dye commonly used in bioconjugation and imaging studies. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). The immediate safety protocols are grounded in best practices for handling chemical compounds where comprehensive toxicological data may not be fully available.
Essential Personal Protective Equipment (PPE):
-
Safety Goggles: Always wear chemical safety goggles to protect the eyes from potential splashes of solutions containing the dye.
-
Lab Coat: A lab coat is necessary to protect skin and clothing from contamination.
-
Chemical-Resistant Gloves: Nitrile gloves are recommended to prevent direct skin contact with the compound.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any aerosols or dust particles.
Disposal Plan: Segregation and Collection of Waste
Proper segregation of waste is the most critical step in the disposal process. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[1] All waste generated from the use of this compound should be treated as hazardous chemical waste.
Waste Streams for this compound:
| Waste Type | Description | Collection and Labeling Procedure |
| Solid Waste | Unused or expired solid this compound powder. | Collect in a clearly labeled, sealed, and chemically compatible container. The label must include the full chemical name: "Hazardous Waste: Solid this compound". |
| Liquid Waste | Solutions containing this compound (e.g., in water, buffers, or organic solvents like DMSO or DMF).[2] | Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] The label should specify the contents, including all solvents and their approximate concentrations (e.g., "Hazardous Waste: this compound in PBS buffer"). Do not mix with other incompatible waste streams. |
| Contaminated Labware | Disposable items that have come into direct contact with this compound, such as pipette tips, microfuge tubes, vials, and weighing papers. | Place all contaminated disposable labware into a designated, sealed container or a durable, leak-proof bag clearly marked as "Hazardous Waste: this compound Contaminated Materials".[1][2] |
| Contaminated PPE | Gloves, disposable lab coats, or other PPE that are contaminated with the dye. | Collect in a designated, sealed container or bag labeled "Hazardous Waste: Contaminated PPE". |
| First Rinse of Glassware | The initial rinse of any reusable glassware that contained this compound. | The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses, if the initial one was thorough, may be disposed of according to standard laboratory procedures for non-hazardous aqueous waste, pending institutional guidelines. |
Final Disposal Procedure
The ultimate disposal of all collected this compound waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Step-by-Step Final Disposal:
-
Secure Storage: Store all sealed and properly labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide Documentation: Be prepared to provide the EHS department with the full chemical name and any available safety information. Although a specific Safety Data Sheet (SDS) for this compound is not always readily available from suppliers, providing information on its constituent parts (cyanine dye, DBCO) can be helpful.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from the experimental use of this compound to its final disposal.
Caption: Workflow for the proper handling and disposal of this compound waste.
References
Personal protective equipment for handling Sulfo-Cy7-DBCO
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Sulfo-Cy7-DBCO, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a water-soluble, near-infrared fluorescent dye equipped with a DBCO (dibenzocyclooctyne) group for copper-free click chemistry applications.[1][2] While specific hazard information is limited, it is prudent to treat this reagent with a high degree of caution, following best practices for handling potentially hazardous chemicals.
Hazard Identification and Classification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is best practice.[3] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling solutions or the powder form.[4] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes. |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material. |
| Respiratory | Fume Hood or Respirator | All handling of the solid powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare a designated workspace and have spill containment materials accessible.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
2. Handling the Solid Compound:
-
Perform all weighing and aliquoting of the solid this compound powder inside a chemical fume hood.
-
Avoid creating dust.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Close the container tightly after use.
3. Solution Preparation:
-
This compound is soluble in water, DMF, and DMSO.
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
If using an organic solvent like DMSO or DMF, be aware of their own specific handling requirements.
4. Storage:
-
Store this compound at -20°C in the dark for long-term storage (up to 12 months from receipt).
-
It can be transported at room temperature for up to 3 weeks.
-
Solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
-
Always keep the container tightly sealed and protected from light.
Experimental Workflow for Handling this compound
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste. Follow your institution's Environmental Health and Safety (EHS) guidelines for proper disposal.
Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container. Do not pour down the drain.
-
Organic Waste: If dissolved in an organic solvent, collect it in a designated organic waste container.
-
Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste in a sealed and labeled container.
-
Empty Vials: The original vial should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".
-
Store waste containers in a designated and secure area, away from incompatible materials, until collection by your institution's EHS department.
Emergency Procedures
In the event of exposure or a spill, follow these immediate actions:
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. |
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety guidelines and the most recent safety data sheets for the chemicals you are working with.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
